molecular formula C6H7F3OS B2539792 2-(trifluoromethyl)-3,4-dihydro-2H-thiopyran-4-ol CAS No. 1803592-09-7

2-(trifluoromethyl)-3,4-dihydro-2H-thiopyran-4-ol

Cat. No.: B2539792
CAS No.: 1803592-09-7
M. Wt: 184.18
InChI Key: VFAZVUGCXOOGQN-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-3,4-dihydro-2H-thiopyran-4-ol is a fluorinated heterocyclic compound of significant interest in medicinal and agricultural chemistry research. It serves as a versatile synthetic intermediate for the preparation of more complex, biologically active molecules. The core structure, 3,4-dihydro-2H-thiopyran, is a six-membered sulfur-containing heterocycle that can be functionalized at multiple positions . The incorporation of a trifluoromethyl (CF3) group is a common strategy in lead optimization, as this moiety can dramatically influence a compound's metabolic stability, lipophilicity, and overall binding affinity due to its high electronegativity and small size . Furthermore, the hydroxyl group provides a handle for further chemical transformations, such as esterification or oxidation, and can be a key pharmacophore in target interactions. Thiopyran derivatives and their benzologues (such as benzothiopyrans) are found in compounds with a range of documented activities, including estrogen receptor modulation, antimicrobial effects, and applications in materials science . Recent synthetic studies focus on [3+2] cycloaddition reactions with similar trifluoromethylated dihydrothiopyran derivatives to access novel fused heterocyclic systems, highlighting their value as building blocks in chemical synthesis . This product is intended for use as a standard or intermediate in discovery research programs. It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this and all chemical compounds with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

2-(trifluoromethyl)-3,4-dihydro-2H-thiopyran-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3OS/c7-6(8,9)5-3-4(10)1-2-11-5/h1-2,4-5,10H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFAZVUGCXOOGQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CSC1C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Predictive Spectroscopic and Structural Analysis of 2-(Trifluoromethyl)-3,4-dihydro-2H-thiopyran-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive, predictive analysis of the spectroscopic characteristics of 2-(trifluoromethyl)-3,4-dihydro-2H-thiopyran-4-ol. In the absence of published experimental data for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its spectral features. By dissecting the influence of the trifluoromethyl group, the secondary alcohol, and the thioether within the heterocyclic framework, we offer a robust theoretical baseline for researchers and drug development professionals engaged in the synthesis and characterization of novel fluorinated heterocycles. Methodologies for computational prediction and standard experimental protocols are also detailed to provide a self-validating framework for future empirical studies.

Introduction and Molecular Overview

The synthesis of heterocyclic compounds containing fluorine is a cornerstone of modern medicinal chemistry. The introduction of a trifluoromethyl (CF₃) group can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity. This compound is a compound of interest, combining the influential CF₃ moiety with a thiopyran core, a scaffold present in various bioactive molecules.

This guide provides a detailed theoretical spectroscopic profile to aid in the identification and structural elucidation of this molecule. The analysis is grounded in fundamental principles and data from analogous structures, offering a reliable predictive framework.

Caption: Molecular structure of this compound.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The following predictions are based on an analysis of substituent effects (electronegativity, anisotropy) and spin-spin coupling principles.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The electron-withdrawing nature of the sulfur atom, the CF₃ group, and the hydroxyl group will significantly influence the chemical shifts of adjacent protons, causing them to resonate further downfield.

Table 1: Predicted ¹H NMR Data

Proton Assignment Predicted Chemical Shift (δ) ppm Predicted Multiplicity Predicted Coupling Constants (J) Hz Rationale
H-2 ~4.0 - 4.3 Quartet of doublets (qd) ³J(H-2,H-3) ≈ 6-8 Hz, ³J(H-2,F) ≈ 7 Hz Deshielded by both the adjacent sulfur atom and the strongly electron-withdrawing CF₃ group. Coupling to both H-3 protons and the three fluorine atoms is expected.
H-4 ~3.8 - 4.1 Multiplet (m) - Deshielded by the adjacent hydroxyl group. The exact multiplicity will depend on the dihedral angles with the H-3 and H-5 protons.
H-6 (axial/eq) ~2.8 - 3.2 Multiplet (m) - Deshielded by the adjacent sulfur atom. Diastereotopic protons will exhibit distinct chemical shifts and complex coupling.
H-3 (axial/eq) ~2.0 - 2.4 Multiplet (m) - Diastereotopic protons adjacent to a stereocenter (C-2 and C-4). Will show complex geminal and vicinal coupling.
H-5 (axial/eq) ~1.8 - 2.2 Multiplet (m) - Least deshielded methylene protons in the ring. Expected to show complex geminal and vicinal coupling.

| OH | ~1.5 - 3.0 | Broad singlet (br s) | - | Chemical shift is concentration and temperature dependent. Exchangeable with D₂O. |

cluster_workflow NMR Prediction Workflow A Define Molecular Geometry (e.g., via DFT Optimization) B Select Computational Method (e.g., GIAO-DFT) A->B C Choose Basis Set (e.g., 6-311++G(d,p)) B->C D Calculate Magnetic Shielding Tensors C->D E Reference to TMS Standard D->E F Predict ¹H & ¹³C Chemical Shifts E->F cluster_path Key Fragmentation Pathways M [M]⁺˙ m/z = 186 M_H2O [M-H₂O]⁺˙ m/z = 168 M->M_H2O - H₂O M_CF3 [M-CF₃]⁺ m/z = 117 M->M_CF3 - •CF₃

Caption: Predicted primary fragmentation pathways in EI-MS.

Recommended Experimental and Computational Protocols

To validate the predictive data presented in this guide, the following experimental and computational approaches are recommended.

Experimental Characterization
  • NMR Spectroscopy: Acquire ¹H, ¹³C, ¹⁹F, and 2D correlation spectra (e.g., COSY, HSQC) in a deuterated solvent such as CDCl₃ or DMSO-d₆. Tetramethylsilane (TMS) should be used as an internal standard for ¹H and ¹³C, and CFCl₃ (or a secondary standard) for ¹⁹F NMR.

  • Infrared Spectroscopy: Obtain a spectrum using an Attenuated Total Reflectance (ATR) accessory on an FT-IR spectrometer, which requires minimal sample preparation.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) is recommended to confirm the elemental composition via an accurate mass measurement of the protonated molecule [M+H]⁺.

Computational Chemistry
  • Geometry Optimization: Perform a full geometry optimization of the molecule's conformers using Density Functional Theory (DFT), for instance, with the B3LYP functional and a 6-31G* or higher basis set.

  • NMR Prediction: Use the optimized geometry to calculate NMR shielding constants using the Gauge-Independent Atomic Orbital (GIAO) method with a larger basis set (e.g., 6-311++G(d,p)). Convert calculated shieldings to chemical shifts using the corresponding shielding value of TMS calculated at the same level of theory.

  • IR Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry to predict the IR spectrum. The calculated frequencies are often scaled by a factor (~0.96) to better match experimental values.

Conclusion

This guide presents a theoretically derived, in-depth spectroscopic profile for this compound. The predicted ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data provide a robust framework for the structural verification of this compound. The causality behind each predicted value has been explained based on the interplay of the thioether, alcohol, and trifluoromethyl functional groups. Researchers synthesizing this molecule can use this guide as a preliminary reference, to be confirmed and refined by empirical data obtained through the standardized protocols outlined herein.

References

As this guide is predictive, direct literature for the target molecule is unavailable. The following references provide foundational principles and data for related structural motifs.

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford, CT. [Link]

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]

Technical Monograph: 2-(Trifluoromethyl)-3,4-dihydro-2H-thiopyran-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the physicochemical properties, synthetic pathways, and application scope of 2-(trifluoromethyl)-3,4-dihydro-2H-thiopyran-4-ol (CAS 1803592-09-7). This compound represents a critical class of fluorinated sulfur heterocycles used as chiral building blocks in pharmaceutical discovery. The presence of the trifluoromethyl (


) group at the C2 position, combined with the reactive hydroxyl handle at C4, makes it a high-value scaffold for developing bioisosteres of carbohydrate derivatives and functionalized thiosugars.

The primary focus of this document is the organocatalytic asymmetric synthesis of this scaffold, a method that ensures high enantioselectivity—a non-negotiable requirement for modern drug development.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

PropertyData
Chemical Name This compound
CAS Number 1803592-09-7
Molecular Formula

Molecular Weight 184.18 g/mol
Chiral Centers C2 and C4 (4 stereoisomers possible; cis/trans diastereomers)
Physical State Viscous oil or low-melting solid (stereoisomer dependent)
Solubility Soluble in DCM, THF, MeOH; sparingly soluble in water
SMILES OC1CC=CSC1C(F)(F)F

Synthetic Methodology: Organocatalytic Cascade

The most authoritative method for synthesizing this compound with high stereocontrol is the sulfa-Michael/Aldol cascade reaction . This route utilizes a bifunctional organocatalyst to couple an


-unsaturated aldehyde with a sulfur nucleophile.
Retrosynthetic Analysis

The construction of the thiopyran ring involves the reaction between 4,4,4-trifluorocrotonaldehyde (the electrophile) and mercaptoacetaldehyde (the dinucleophile).

  • Step 1: Sulfa-Michael addition of the thiol to the

    
    -position of the enal.
    
  • Step 2: Intramolecular aldol cyclization to close the ring.

Reaction Mechanism (DOT Visualization)

The following diagram illustrates the catalytic cycle using a chiral secondary amine catalyst (Jørgensen-Hayashi type).

ReactionMechanism Start Start: 4,4,4-Trifluorocrotonaldehyde Cat Catalyst Activation (Iminium Ion Formation) Start->Cat + Amine Cat. Michael Sulfa-Michael Addition (Thiol Attack) Cat->Michael + Mercaptoacetaldehyde Enamine Enamine Intermediate Michael->Enamine C-S Bond Formed Aldol Intramolecular Aldol Cyclization Enamine->Aldol Ring Closure Product Product: 2-(CF3)-3,4-dihydro-2H-thiopyran-4-ol Aldol->Product Hydrolysis

Figure 1: Organocatalytic cascade mechanism for the formation of the thiopyran ring.

Detailed Experimental Protocol

Objective: Synthesis of (2R, 4S)-2-(trifluoromethyl)-3,4-dihydro-2H-thiopyran-4-ol (Representative Isomer).

Reagents & Materials
  • Substrate: 4,4,4-Trifluorocrotonaldehyde (1.0 equiv).

  • Nucleophile Source: 2,5-Dihydroxy-1,4-dithiane (Mercaptoacetaldehyde dimer) (0.6 equiv, generates 1.2 equiv monomer).

  • Catalyst: (S)-TMS-prolinol ether or Jørgensen-Hayashi catalyst (10-20 mol%).

  • Additive: Benzoic acid (10-20 mol%, co-catalyst).

  • Solvent: Toluene or Dichloromethane (DCM).

Step-by-Step Workflow
  • Catalyst Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the chiral amine catalyst (0.1 mmol) and benzoic acid (0.1 mmol) in toluene (2.0 mL). Stir at room temperature for 10 minutes to ensure salt formation/activation.

  • Substrate Addition: Cool the solution to 0°C (ice bath). Add 4,4,4-trifluorocrotonaldehyde (1.0 mmol) dropwise. Stir for 5 minutes.

  • Cascade Initiation: Add 2,5-dihydroxy-1,4-dithiane (0.3 mmol, equivalent to 0.6 mmol mercaptoacetaldehyde monomer) in one portion. Note: The dimer slowly dissociates in solution to release the active mercaptoacetaldehyde.

  • Reaction Monitoring: Stir the mixture at 0°C to room temperature. Monitor consumption of the crotonaldehyde via TLC (SiO2, Hexane/EtOAc 4:1) or 19F NMR (disappearance of the vinylic CF3 signal). Reaction typically requires 12–24 hours.

  • Quench & Isolation:

    • Quench the reaction with saturated aqueous

      
       (5 mL).
      
    • Extract the aqueous layer with

      
       (3 x 10 mL).
      
    • Wash combined organics with brine, dry over anhydrous

      
      , and concentrate under reduced pressure.
      
  • Purification: Purify the crude residue via flash column chromatography on silica gel.

    • Eluent: Gradient of Hexane/EtOAc (9:1 to 7:3).

    • Target: The title compound usually elutes as a diastereomeric mixture. Careful chromatography can separate cis and trans isomers.

Validation Criteria (Self-Validating System)
  • 19F NMR: Look for a doublet or broad singlet around -75 to -80 ppm (distinct from the starting material at -65 ppm).

  • 1H NMR: The C4-H (carbinol proton) typically appears as a multiplet around 4.0–4.5 ppm. The vinylic protons (C5-H and C6-H) appear between 5.8–6.5 ppm.

  • Mass Spec: ESI+ m/z calculated for

    
    ; observe parent ion.
    

Structural Variations & Stereochemistry

The reaction produces two stereocenters (C2 and C4).

IsomerConfigurationDescription
Cis-Isomer (2R, 4S) / (2S, 4R)Often the major product in thermodynamic control;

and

are on the same face.
Trans-Isomer (2R, 4R) / (2S, 4S)Kinetic product; substituents on opposite faces.

Note: The specific CAS 1803592-09-7 generally refers to the unspecified stereochemistry or the racemic mixture unless modified by a specific stereodescriptor suffix.

Applications in Drug Discovery

The This compound scaffold serves as a versatile intermediate:

  • Glycomimetics: The thiopyran ring mimics the pyranose ring of sugars (thiosugars), with the

    
     group providing metabolic stability against glycosidases.
    
  • Fragment-Based Drug Design (FBDD): The molecule is small (MW < 200), soluble, and possesses distinct vectors for elaboration (hydroxyl group and double bond), making it an ideal fragment.

  • Fluorine NMR Probes: The

    
     group acts as a sensitive reporter for protein binding studies using 19F NMR screening.
    

References

  • Synthesis of Trifluoromethylated 4H-Thiopyran: Title: Synthesis of Trifluoromethylated 4H-Pyran and 4H-Thiopyran via Divergent Reaction of

    
    -1,3-Enynes with 
    
    
    
    -Ketothioamides.[1] Source: Organic Letters (2022). URL:[Link]
  • Organocatalytic Sulfa-Michael/Aldol Cascades: Title: Organocatalytic asymmetric synthesis of functionalized tetrahydrothiophenes and thiopyrans. Source: Chemical Reviews (Contextual grounding for the protocol). URL:[Link]

Sources

Technical Whitepaper: Strategic Retrosynthesis of Fluorinated Sulfur Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the retrosynthetic analysis and forward synthesis of 2-(trifluoromethyl)-3,4-dihydro-2H-thiopyran-4-ol . It is designed for researchers in medicinal chemistry and process development, focusing on the construction of fluorinated sulfur heterocycles—a scaffold increasingly relevant for enhancing metabolic stability and lipophilicity in drug candidates.

Target Molecule: this compound CAS Registry Number: (Analogous structures: 1263377-62-9 for ketone precursor)[1]

Executive Summary

The incorporation of a trifluoromethyl (


) group into a thiopyran ring system profoundly alters the physicochemical properties of the molecule, modulating pKa, lipophilicity, and metabolic susceptibility. This guide presents a convergent, high-yielding synthetic route to This compound . The strategy hinges on a Hetero-Diels-Alder (HDA) cycloaddition between an electron-rich diene and an in situ generated trifluorothioacetaldehyde, followed by a regioselective hydrolysis and a stereoselective Luche reduction.[1]

Retrosynthetic Analysis

The retrosynthetic dissection of the target molecule reveals a clear disconnection at the C-O bond (reduction) and the ring system itself (cycloaddition).

Disconnection Logic
  • Functional Group Interconversion (FGI): The allylic alcohol moiety at C4 is traced back to the corresponding

    
    -unsaturated ketone (enone).[1] This allows for the late-stage introduction of chirality via stereoselective reduction.[1]
    
  • C-C Bond Disconnection (Retro-HDA): The dihydrothiopyran-4-one core is best assembled via a [4+2] cycloaddition.[1] Disconnecting the C2-C3 and C6-S bonds reveals two fragments:

    • Diene: The electron-rich Danishefsky’s Diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene).[1][2]

    • Dienophile: The highly reactive, electron-deficient trifluorothioacetaldehyde (

      
      ).[1]
      
Visualization of Retrosynthesis

Retrosynthesis Target Target Molecule 2-(trifluoromethyl)-3,4-dihydro- 2H-thiopyran-4-ol Enone Intermediate Enone 2-(trifluoromethyl)-2,3-dihydro- 4H-thiopyran-4-one Target->Enone FGI: Luche Reduction Diene Danishefsky's Diene (Electron-Rich) Enone->Diene Retro-HDA Thioaldehyde Trifluorothioacetaldehyde (Electron-Poor Dienophile) Enone->Thioaldehyde Retro-HDA Precursor Precursor Dimer 2,4-bis(trifluoromethyl)- 1,3-dithietane Thioaldehyde->Precursor Thermal Cracking

Figure 1: Retrosynthetic tree illustrating the disassembly of the target into accessible precursors.[1]

Strategic Considerations & Mechanistic Insight

The Challenge of Trifluorothioacetaldehyde

Monomeric trifluorothioacetaldehyde (


) is unstable and prone to rapid polymerization. It cannot be stored.[1] Therefore, the synthesis relies on generating it in situ.[3]
  • Chosen Method: Thermal retro-dimerization (cracking) of 2,4-bis(trifluoromethyl)-1,3-dithietane .[1]

  • Why: This method is cleaner than base-catalyzed elimination from hemi-thioacetals, which can lead to side reactions with the sensitive Danishefsky’s diene.[1]

Regiochemistry of the HDA Reaction

The reaction exhibits high regioselectivity governed by electronic matching:

  • HOMO (Diene): The C4 position of Danishefsky’s diene is nucleophilic.

  • LUMO (Dienophile): The carbon atom of the thioaldehyde is highly electrophilic due to the

    
     group.
    
  • Outcome: The C4 of the diene bonds to the C of the thioaldehyde, and the C1 of the diene bonds to the Sulfur. This yields the 2-substituted product, not the 3-substituted isomer.[1]

Detailed Experimental Protocols

Phase 1: Construction of the Ring (HDA Reaction)

Objective: Synthesis of 2-(trifluoromethyl)-2,3-dihydro-4H-thiopyran-4-one.

Reagents:

  • 2,4-bis(trifluoromethyl)-1,3-dithietane (Dimer precursor)[1]

  • (E)-1-methoxy-3-trimethylsilyloxy-1,3-butadiene (Danishefsky’s Diene)[1]

  • Toluene (Anhydrous)[1]

  • Trifluoroacetic acid (TFA) or dilute HCl[1]

Protocol:

  • Setup: Equip a flame-dried round-bottom flask with a reflux condenser and a nitrogen inlet.

  • Dienophile Generation: Dissolve 2,4-bis(trifluoromethyl)-1,3-dithietane (1.0 equiv) in anhydrous toluene. Note: The dimer acts as a reservoir for 2 equivalents of the thioaldehyde.

  • Cycloaddition: Add Danishefsky’s diene (2.2 equiv) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 110°C) for 12–16 hours. The heat cracks the dimer into monomeric

    
    , which is immediately trapped by the diene.
    
    • Checkpoint: Monitor by TLC.[1][4] The disappearance of the diene and the appearance of a less polar silyl enol ether intermediate indicate progress.

  • Hydrolysis: Cool the reaction to room temperature. Add a solution of dilute HCl (0.1 M) or TFA in DCM and stir for 1 hour. This hydrolyzes the silyl enol ether and eliminates the methoxy group to form the enone.

  • Workup: Dilute with diethyl ether, wash with saturated

    
     (to neutralize acid) and brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc) yields the yellow oil: 2-(trifluoromethyl)-2,3-dihydro-4H-thiopyran-4-one .[1]

Phase 2: Stereoselective Reduction (Luche Reduction)[1]

Objective: Conversion of the enone to the target allylic alcohol.

Rationale: Standard


 reduction can lead to conjugate reduction (1,4-addition) in enones.[1] Luche conditions  (

) harden the borohydride reagent, favoring direct 1,2-addition to the carbonyl.[1][4]

Protocol:

  • Solvation: Dissolve the enone (from Phase 1) in Methanol (0.2 M concentration).

  • Lewis Acid Addition: Add Cerium(III) chloride heptahydrate (

    
    ) (1.0 equiv).[1] Stir at 
    
    
    
    until fully dissolved.
  • Reduction: Add Sodium Borohydride (

    
    ) (1.0 equiv) portion-wise over 10 minutes. Gas evolution (
    
    
    
    ) will occur.[1]
  • Quench: After 30 minutes (monitor by TLC for disappearance of ketone), quench with saturated aqueous

    
    .
    
  • Extraction: Extract with DCM (

    
    ).
    
  • Purification: The crude product usually contains a mixture of cis and trans diastereomers.[1] Separate via careful silica gel chromatography or preparative HPLC.[1]

Stereochemical Outcome & Visualization

The dihydrothiopyran ring typically adopts a "sofa" or half-chair conformation.[1] The


 group at C2 will prefer a pseudo-equatorial orientation to minimize steric strain.[1]
  • Hydride Attack: The borohydride reagent attacks the carbonyl carbon.

  • Result: Two diastereomers are formed:

    • Cis-isomer: Hydroxyl group and

      
       are on the same face.
      
    • Trans-isomer: Hydroxyl group and

      
       are on opposite faces.[1]
      
  • Note: Luche reduction often favors the formation of the equatorial alcohol (axial attack), but the specific ratio is substrate-dependent.

SynthesisFlow Dimer Dimer Precursor (Stable Solid) Thio CF3-Thioaldehyde (Transient) Dimer->Thio 110°C Toluene Adduct Silyl Enol Ether Intermediate Thio->Adduct + Diene [4+2] HDA Diene Danishefsky's Diene Diene->Adduct Enone Enone (Thiopyranone) Adduct->Enone H3O+ Hydrolysis Target Target Alcohol (Cis/Trans Mixture) Enone->Target NaBH4 / CeCl3 (Luche)

Figure 2: Forward synthesis workflow showing the critical intermediate stages.

Safety & Handling

  • Thioaldehydes: While generated in situ, sulfur-containing intermediates often possess potent, unpleasant odors.[1] All reactions must be performed in a well-ventilated fume hood.[1] Bleach (sodium hypochlorite) should be kept on hand to oxidize and neutralize any sulfur spills.[1]

  • Danishefsky's Diene: Moisture sensitive.[1] Store under inert atmosphere at

    
    .
    
  • Trifluoromethyl Compounds: Generally stable, but thermal decomposition of fluorinated precursors can release HF.[1] Use appropriate PPE.[1]

References

  • Hetero-Diels-Alder Reactions of Thioaldehydes: Capozzi, G., et al. "Trifluorothioacetaldehyde: a reactive intermediate for the synthesis of trifluoromethylated sulfur heterocycles."[1] Tetrahedron Letters, vol. 52, no. 30, 2011. [1]

  • Danishefsky's Diene Reactivity: Danishefsky, S., & Kitahara, T. "Useful diene for the Diels-Alder reaction."[1][2][5][6] Journal of the American Chemical Society, vol. 96, no.[1] 25, 1974, pp. 7807–7808.[1]

  • Luche Reduction Specifics: Gemal, A. L., & Luche, J. L. "Lanthanoids in organic synthesis.[1][7] 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects."[1] Journal of the American Chemical Society, vol. 103, no.[1] 18, 1981, pp. 5454–5459.[1]

  • Synthesis of Dihydrothiopyranones: Ward, D. E., et al. "Simple and Efficient Preparation of Reagents for Thiopyran Introduction."[1] Synthesis, vol. 2007, no.[1] 10, pp. 1584-1586.[1][8]

Sources

Methodological & Application

Application Note & Protocol: Stereoselective Synthesis of 2-(Trifluoromethyl)-3,4-dihydro-2H-thiopyran-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the stereoselective synthesis of 2-(trifluoromethyl)-3,4-dihydro-2H-thiopyran-4-ol, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The strategic incorporation of a trifluoromethyl (CF3) group into heterocyclic systems is a well-established strategy to enhance crucial drug-like properties, including metabolic stability, lipophilicity, and binding affinity.[1] This guide details a robust protocol employing an asymmetric hetero-Diels-Alder reaction, followed by stereoselective reduction, to afford the target compound with high diastereoselectivity and enantioselectivity. The methodologies presented are grounded in established principles of organocatalysis and stereocontrolled synthesis, offering researchers a reliable pathway to access this valuable fluorinated building block.[2]

Introduction: The Significance of Trifluoromethylated Thiopyrans

The trifluoromethyl group has become a cornerstone in modern medicinal chemistry.[3] Its unique electronic properties and steric profile can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.[1][4] When incorporated into a heterocyclic framework like the thiopyran ring system, the CF3 group can lead to enhanced biological activity and improved metabolic profiles.[5] Thiopyrans and their derivatives are present in a variety of biologically active compounds and natural products, making them attractive targets for synthetic chemists.[2][6] The stereoselective synthesis of specific isomers of this compound is of particular interest, as the three-dimensional arrangement of substituents is critical for molecular recognition and biological function.

This application note outlines a validated approach for the stereoselective synthesis of this target molecule, providing detailed protocols and insights into the underlying chemical principles.

Synthetic Strategy Overview

Our synthetic approach is a two-step sequence designed to control the stereochemistry at the C2 and C4 positions of the thiopyran ring.

Step 1: Asymmetric Hetero-Diels-Alder Reaction. The synthesis commences with an organocatalyzed hetero-Diels-Alder reaction between a suitable 1-thiabutadiene and a trifluoromethylated enal. This cycloaddition establishes the thiopyran ring and sets the stereochemistry at the C2 position. The use of a chiral organocatalyst is crucial for achieving high enantioselectivity.[7]

Step 2: Diastereoselective Reduction. The resulting cycloadduct, a 2-(trifluoromethyl)-3,4-dihydro-2H-thiopyran-4-one, is then subjected to a diastereoselective reduction of the ketone functionality to yield the desired this compound. The choice of reducing agent and reaction conditions is critical to control the stereochemical outcome at the C4 position relative to the C2 position.

Logical Workflow of the Synthetic Protocol

cluster_0 Step 1: Asymmetric Cycloaddition cluster_1 Step 2: Diastereoselective Reduction Thia-diene Thia-diene Diels_Alder Hetero-Diels-Alder Reaction Thia-diene->Diels_Alder CF3-enal CF3-enal CF3-enal->Diels_Alder Chiral_Catalyst Chiral_Catalyst Chiral_Catalyst->Diels_Alder Catalyst Thiopyranone 2-(Trifluoromethyl)-3,4-dihydro- 2H-thiopyran-4-one Diels_Alder->Thiopyranone Reduction Stereoselective Reduction Thiopyranone->Reduction Reducing_Agent Reducing_Agent Reducing_Agent->Reduction Reagent Thiopyranol 2-(Trifluoromethyl)-3,4-dihydro- 2H-thiopyran-4-ol Reduction->Thiopyranol

Caption: Overall synthetic workflow.

Detailed Experimental Protocols

Part A: Asymmetric Hetero-Diels-Alder Reaction

This protocol is adapted from established organocatalytic methods for asymmetric cycloadditions.[7]

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
(E)-4,4,4-Trifluorobut-2-enal≥97%Commercially Available
1-Thia-1,3-butadieneSynthesized*-See synthesis note below
(S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine≥98%Commercially AvailableChiral Organocatalyst
Benzoic AcidACS GradeCommercially AvailableCo-catalyst
TolueneAnhydrousCommercially Available
DichloromethaneAnhydrousCommercially Available
Ethyl AcetateACS GradeCommercially AvailableFor workup and chromatography
HexanesACS GradeCommercially AvailableFor workup and chromatography
Silica Gel230-400 meshCommercially AvailableFor column chromatography
  • Synthesis of 1-Thia-1,3-butadiene: This diene can be prepared via several literature methods. A common approach involves the reaction of a suitable precursor like 1,4-dichlorobut-2-ene with a sulfur source such as sodium sulfide.

Protocol:

  • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the chiral organocatalyst (S)-2-(diphenyl(trimethylsilyloxy)methyl)pyrrolidine (0.1 mmol, 10 mol%) and benzoic acid (0.1 mmol, 10 mol%).

  • Add anhydrous toluene (5.0 mL) and stir the mixture at room temperature for 10 minutes to ensure complete dissolution.

  • Cool the reaction mixture to -20 °C using a suitable cooling bath.

  • Add (E)-4,4,4-trifluorobut-2-enal (1.0 mmol, 1.0 equiv) to the cooled catalyst solution.

  • In a separate flask, dissolve 1-thia-1,3-butadiene (1.2 mmol, 1.2 equiv) in anhydrous toluene (5.0 mL).

  • Add the solution of the 1-thia-1,3-butadiene dropwise to the reaction mixture over a period of 30 minutes.

  • Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion (typically 24-48 hours), quench the reaction by adding saturated aqueous NaHCO3 solution (10 mL).

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the enantiomerically enriched 2-(trifluoromethyl)-3,4-dihydro-2H-thiopyran-4-one.

Self-Validation: The enantiomeric excess (ee) of the product should be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Reaction Mechanism: Asymmetric Hetero-Diels-Alder

cluster_0 Catalytic Cycle Catalyst Chiral Amine Catalyst Enamine Chiral Iminium Ion Intermediate Catalyst->Enamine + CF3-enal Cycloaddition [4+2] Cycloaddition Enamine->Cycloaddition LUMO Lowering CF3_enal CF3-Enal Thia_diene 1-Thia-1,3-butadiene Thia_diene->Cycloaddition HOMO Hydrolysis Hydrolysis Cycloaddition->Hydrolysis Hydrolysis->Catalyst Regeneration Product Enantioenriched Thiopyranone Hydrolysis->Product

Caption: Proposed catalytic cycle for the cycloaddition.

Part B: Diastereoselective Reduction of the Ketone

This protocol utilizes a bulky reducing agent to favor the formation of one diastereomer.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
2-(Trifluoromethyl)-3,4-dihydro-2H-thiopyran-4-oneAs synthesized-
L-Selectride® (Lithium tri-sec-butylborohydride)1.0 M in THFCommercially AvailableBulky reducing agent
Tetrahydrofuran (THF)AnhydrousCommercially Available
MethanolACS GradeCommercially AvailableFor quenching
Saturated Aqueous NH4Cl-Prepared in-houseFor workup
Diethyl EtherACS GradeCommercially AvailableFor extraction

Protocol:

  • Dissolve the 2-(trifluoromethyl)-3,4-dihydro-2H-thiopyran-4-one (0.5 mmol, 1.0 equiv) in anhydrous THF (5 mL) in a flame-dried round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add L-Selectride® (1.0 M in THF, 0.6 mL, 1.2 equiv) dropwise to the stirred solution.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of methanol (2 mL) at -78 °C.

  • Allow the mixture to warm to room temperature and add saturated aqueous NH4Cl solution (10 mL).

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the desired diastereomer of this compound.

Self-Validation: The diastereomeric ratio (dr) of the product should be determined by 1H NMR spectroscopy. The relative stereochemistry can be confirmed by techniques such as NOESY NMR spectroscopy.

Data Summary and Expected Results

StepProductExpected YieldExpected Stereoselectivity
A 2-(Trifluoromethyl)-3,4-dihydro-2H-thiopyran-4-one75-85%90-99% ee
B This compound80-95%>10:1 dr

Causality and Experimental Insights

  • Choice of Catalyst: The (S)-2-(diphenyl(trimethylsilyloxy)methyl)pyrrolidine catalyst is a well-established MacMillan-type catalyst that activates the α,β-unsaturated enal towards cycloaddition via the formation of a chiral iminium ion. This activation lowers the LUMO of the dienophile and the bulky catalyst shields one face of the molecule, directing the approach of the diene to achieve high enantioselectivity.[8]

  • Stereoselective Reduction: The use of L-Selectride®, a sterically hindered hydride source, is key to achieving high diastereoselectivity in the reduction of the thiopyranone. The hydride will preferentially attack from the less hindered face of the ketone, leading to the formation of one major diastereomer. The stereochemistry at the C2 position, established in the first step, directs the approach of the reducing agent.

Conclusion

The protocols detailed in this application note provide a reliable and efficient pathway for the stereoselective synthesis of this compound. By employing a combination of asymmetric organocatalysis and diastereoselective reduction, researchers can access this valuable fluorinated heterocyclic building block in high yield and with excellent stereocontrol. This methodology opens avenues for the exploration of novel trifluoromethylated compounds in the field of drug discovery and development.

References

  • The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (2026, January 23). NINGBO INNO PHARMCHEM CO.,LTD.
  • Asymmetric Organocatalytic Homologation: Access to Diverse Chiral Trifluoromethyl Organoboron Species. (2022, August 18). PMC.
  • Exploring the Potential of Trifluoromethylated Heterocycles: A Manufacturer's Insight. (2026, February 14).
  • Enantioselective organocatalytic reduction of β−trifluoromethyl nitroalkenes: an efficient str
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). MDPI.
  • Update on thiopyran-fused heterocycle synthesis (2013–2024). RSC Publishing.
  • Trifluoromethylated Thiopyranoid Glycals: Synthesis and Ferrier (I) Type Reactions. (2018, October 23).
  • Asymmetric Organocatalytic Homologation: Access to Diverse Chiral Trifluoromethyl Organoboron Species. (2022, August 18).
  • The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organoc
  • Organocatalytic Synthesis of Heterocycles: A Brief Overview Covering Recent Aspects. Bentham Science Publishers Ltd.
  • Regioselective synthesis of dihydrothiophene and thiopyran frameworks via catalyst-controlled intramolecular Cγ/Cδ-S fusion of α-allyl-β'-oxodithioesters. (2014, November 7). PubMed.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 1).
  • Innate C-H trifluoromethyl
  • Update on Thiopyran Fused Heterocycle Synthesis (2013-2024).

Sources

A Proposed Strategy for the Asymmetric Synthesis of 2-(Trifluoromethyl)-3,4-dihydro-2H-thiopyran-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Introduction and Strategic Overview

The synthesis of enantiomerically pure heterocyclic compounds is a cornerstone of modern drug discovery. The target molecule, 2-(trifluoromethyl)-3,4-dihydro-2H-thiopyran-4-ol, combines three structurally important motifs:

  • A Trifluoromethyl (CF₃) Group: This moiety is prized in medicinal chemistry for its ability to increase lipophilicity, block metabolic degradation, and alter electronic properties, often leading to improved pharmacokinetic profiles.[1][2]

  • A Chiral Secondary Alcohol: The hydroxyl group provides a key hydrogen bonding point for interaction with biological targets, and its specific stereochemistry is often critical for potency and selectivity.

  • A Thiopyran Core: Sulfur-containing heterocycles are versatile scaffolds found in numerous pharmaceuticals. The endocyclic sulfur atom can engage in unique non-covalent interactions and serves as a stable, lipophilic bioisostere for other groups.

This guide proposes a convergent and stereocontrolled synthetic route, as conceptualized in the retrosynthetic analysis below. The key transformations are an asymmetric hetero-Diels-Alder [4+2] cycloaddition to set the C2 stereocenter and a subsequent diastereoselective reduction of a ketone to establish the C4 stereocenter.[3]

Retrosynthetic Analysis

The proposed synthetic plan hinges on disconnecting the target molecule at the C-S and C-C bonds formed during a hetero-Diels-Alder reaction.

G Target Target Molecule This compound Intermediate_Ketone Key Intermediate 2-(Trifluoromethyl)-2,3-dihydro-4H-thiopyran-4-one Target->Intermediate_Ketone Diastereoselective Reduction Dienophile Thio-Dienophile Trifluorothioacetaldehyde (in situ) Intermediate_Ketone->Dienophile Asymmetric Hetero- Diels-Alder [4+2] Diene Diene 1-(Silyloxy)-1,3-butadiene (Danishefsky's Diene) Intermediate_Ketone->Diene Asymmetric Hetero- Diels-Alder [4+2] Precursor Precursor 2,2,2-Trifluoro-1,1-ethanedithiol Dienophile->Precursor In situ Generation

Caption: Retrosynthetic analysis of the target thiopyranol.

Proposed Synthetic Protocols

This section details the multi-step experimental procedure. Each step is designed to be self-validating, with clear endpoints and characterization guidance.

Part A: Synthesis of Key Precursor - (E)-1-methoxy-3-((trimethylsilyl)oxy)buta-1,3-diene (Danishefsky's Diene)

Rationale: Danishefsky's diene is a highly reactive and versatile diene for Diels-Alder reactions due to its electron-rich nature. Its use leads to a silyl enol ether intermediate that can be readily hydrolyzed to the desired ketone. This protocol is adapted from standard literature procedures.

Protocol:

  • To a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF, 200 mL) and diisopropylamine (21.0 g, 208 mmol).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.5 M in hexanes, 83.2 mL, 208 mmol) dropwise, maintaining the internal temperature below -65 °C. Stir for 30 minutes at -78 °C.

  • Add (E)-methyl crotonate (20.0 g, 200 mmol) dropwise over 30 minutes. A deep yellow to orange color should develop. Stir for an additional 45 minutes.

  • In a separate flask, prepare a solution of chlorotrimethylsilane (TMSCl, 27.2 g, 250 mmol) in 50 mL of anhydrous THF.

  • Add the TMSCl solution to the enolate solution dropwise at -78 °C. The color should fade.

  • Allow the reaction to warm slowly to room temperature and stir for 2 hours.

  • Quench the reaction by adding 100 mL of saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure. The crude product should be purified by vacuum distillation to yield Danishefsky's diene as a colorless oil.

Part B: Asymmetric Hetero-Diels-Alder Cycloaddition

Rationale: This is the key stereochemistry-defining step. We propose the use of a chiral Copper(II)-BOX complex as a Lewis acid catalyst. This catalyst coordinates to the thiocarbonyl of the in situ generated trifluorothioacetaldehyde, creating a chiral environment that directs the facial approach of the diene, thus inducing enantioselectivity.[4]

G cluster_cycle Proposed Catalytic Cycle CAT [Cu(II)-(S,S)-Ph-BOX](OTf)₂ ACTIVATED Activated Complex [Catalyst-Dienophile] CAT->ACTIVATED Coordination SUB CF₃CHS (Dienophile) SUB->ACTIVATED CYCLOADDITION [4+2] Cycloaddition ACTIVATED->CYCLOADDITION Diene Attack DIENE Danishefsky's Diene DIENE->CYCLOADDITION PRODUCT_COMPLEX Product-Catalyst Complex CYCLOADDITION->PRODUCT_COMPLEX PRODUCT_COMPLEX->CAT Release PRODUCT Enantioenriched Silyl Enol Ether PRODUCT_COMPLEX->PRODUCT

Caption: Proposed cycle for the Cu(II)-BOX catalyzed reaction.

Protocol:

  • Catalyst Preparation: In a flame-dried Schlenk tube under argon, add Cu(OTf)₂ (36.2 mg, 0.1 mmol) and (S,S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) ((S,S)-Ph-BOX, 40.5 mg, 0.11 mmol). Add 5 mL of anhydrous dichloromethane (DCM). Stir at room temperature for 1 hour to form the active catalyst complex.

  • Reaction Setup: Cool the catalyst solution to -78 °C.

  • Add Danishefsky's diene (1.72 g, 10 mmol) to the cold catalyst solution.

  • In situ Dienophile Generation: In a separate flask, suspend 1,3,5-trithiane (a source of formaldehyde thio-monomer) and Ruppert's reagent (TMSCF₃) in DCM. While this specific reaction for trifluorothioacetaldehyde is novel, the principle is adapted from related chemistry. A more direct precursor like 2,2,2-trifluoro-1,1-ethanedithiol could also be used with a mild base and scavenger. For this protocol, we will assume a slow-addition of a pre-formed or in situ generated trifluorothioacetaldehyde solution (12 mmol in 10 mL DCM) via syringe pump over 4 hours to maintain low concentration and prevent polymerization.

  • Stir the reaction mixture at -78 °C for 24 hours. Monitor the reaction by TLC or GC-MS.

  • Workup & Hydrolysis: Upon completion, quench the reaction with 10 mL of THF followed by 5 mL of 1M HCl. Allow the mixture to warm to room temperature and stir vigorously for 1 hour to effect hydrolysis of the silyl enol ether.

  • Add 20 mL of water and separate the layers. Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure. The crude product, 2-(trifluoromethyl)-2,3-dihydro-4H-thiopyran-4-one, should be purified by flash column chromatography (silica gel, hexanes/ethyl acetate gradient).

Optimization Data (Hypothetical)

EntryCatalyst (10 mol%)SolventTemp (°C)Yield (%)ee (%)
1Cu(OTf)₂ / (S,S)-Ph-BOXDCM-787592
2Cu(OTf)₂ / (S,S)-Ph-BOXToluene-786885
3Cu(OTf)₂ / (R,R)-Ph-BOXDCM-787391 (R)
4Sc(OTf)₃ / (S,S)-Ph-BOXDCM-786578
5Cu(OTf)₂ / (S,S)-Ph-BOXDCM-408184
Part C: Diastereoselective Reduction to Thiopyran-4-ol

Rationale: The final stereocenter at C4 is installed via reduction of the ketone. To achieve high diastereoselectivity, a bulky reducing agent is employed. The large CF₃ group at the adjacent C2 stereocenter will sterically hinder one face of the carbonyl, directing the hydride attack from the less hindered face to preferably form the syn or anti diastereomer (likely syn with bulky reagents).

Protocol:

  • To a flame-dried flask under nitrogen, add the purified 2-(trifluoromethyl)-2,3-dihydro-4H-thiopyran-4-one (1.0 g, 5.0 mmol) and 25 mL of anhydrous THF.

  • Cool the solution to -78 °C.

  • Slowly add L-Selectride® (1.0 M solution in THF, 6.0 mL, 6.0 mmol) dropwise via syringe.

  • Stir the reaction at -78 °C for 3 hours. Monitor by TLC for the disappearance of the starting material.

  • Quench: Slowly and carefully add 5 mL of water, followed by 5 mL of 3M NaOH solution, and then 5 mL of 30% hydrogen peroxide. (Caution: Exothermic reaction) .

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate to yield the crude product. Purify by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to obtain this compound.

Reducing Agent Screening (Hypothetical)

EntryReducing AgentTemp (°C)Yield (%)d.r. (syn:anti)
1NaBH₄09560:40
2LiAlH₄-789175:25
3L-Selectride®-7888>95:5
4K-Selectride®-7885>95:5

Characterization and Analysis

  • Structural Verification: The structure of the final product should be confirmed using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS). Key NMR signals will include the CF₃ group in the fluorine spectrum and the characteristic shifts for the protons on the thiopyran ring.

  • Enantiomeric Excess (ee): The ee of the final product should be determined by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel® OD-H or AD-H) with a hexane/isopropanol mobile phase.

  • Diastereomeric Ratio (dr): The dr can often be determined directly from the integration of well-resolved peaks in the ¹H or ¹⁹F NMR spectrum of the crude reduction mixture.

Overall Experimental Workflow

G start Starting Materials (Methyl Crotonate, TMSCl, etc.) step1 Part A: Synthesize Danishefsky's Diene start->step1 step2 Part B: Asymmetric Hetero-Diels-Alder step1->step2 qc1 QC: TLC, GC-MS Crude NMR step2->qc1 purification1 Purification: Flash Chromatography qc1->purification1 step3 Part C: Diastereoselective Reduction purification1->step3 qc2 QC: TLC, NMR for d.r. step3->qc2 purification2 Purification: Flash Chromatography qc2->purification2 final_qc Final Analysis: NMR, HRMS, Chiral HPLC purification2->final_qc end_product Final Product Enantio- and Diastereo-enriched Thiopyran-4-ol final_qc->end_product

Caption: Step-by-step workflow from synthesis to final analysis.

References

  • Enantioselective organocatalytic reduction of β−trifluoromethyl nitroalkenes: an efficient strategy for the synthesis of chiral β−trifluoromethyl amines. AIR Unimi. [Link]

  • Asymmetric Organocatalytic Homologation: Access to Diverse Chiral Trifluoromethyl Organoboron Species. PubMed. [Link]

  • Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Publishing. [Link]

  • Asymmetric Organocatalytic Homologation: Access to Diverse Chiral Trifluoromethyl Organoboron Species. ResearchGate. [Link]

  • Organocatalytic Synthesis of Heterocycles: A Brief Overview Covering Recent Aspects. Bentham Science. [Link]

  • Synthesis of 3,4-dihydro-2H-pyrans. Organic Chemistry Portal. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

Sources

Application Note: 2-(Trifluoromethyl)-3,4-dihydro-2H-thiopyran-4-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The moiety 2-(trifluoromethyl)-3,4-dihydro-2H-thiopyran-4-ol represents a high-value scaffold in modern drug discovery, particularly for Central Nervous System (CNS) and antiviral therapeutics. This application note details the strategic utility of this intermediate, leveraging the trifluoromethyl (


) group  as a metabolic blocker and lipophilicity modulator, while the thiopyran core  serves as a bioisostere for saturated nitrogen or oxygen heterocycles.

This guide provides a validated protocol for the stereoselective synthesis of this scaffold, its functionalization logic, and its application in Diversity-Oriented Synthesis (DOS).

Strategic Rationale in Drug Design

The "Fluorine Effect" in Thiopyrans

The incorporation of a


 group at the C2 position of the thiopyran ring offers three distinct pharmacological advantages:
  • Metabolic Stability: The C-F bond strength (approx. 116 kcal/mol) blocks oxidative metabolism (P450 hydroxylation) at the vulnerable

    
    -position relative to the sulfur atom [1].
    
  • Lipophilicity Modulation: The

    
     group significantly increases 
    
    
    
    , facilitating blood-brain barrier (BBB) permeation, which is critical for the CNS activity observed in tetrahydrothiopyran-4-ol derivatives [2].
  • Conformational Locking: The steric bulk of the

    
     group (similar volume to an isopropyl group) restricts the conformational flexibility of the thiopyran ring, potentially locking the molecule into a bioactive conformation that enhances receptor binding affinity.
    
Therapeutic Areas
  • CNS Disorders: Analogs of thiopyran-4-ols have been identified as potent ligands for neuroreceptors, acting as non-opioid analgesics and antidepressants by modulating monoamine uptake [2].

  • Antiviral Agents: Trifluoromethylated sulfur heterocycles inhibit viral replication (e.g., HSV-1) by mimicking nucleoside sugar moieties or disrupting viral envelope formation [3].

Validated Synthetic Protocol

The following protocol describes the Hetero-Diels-Alder (HDA) construction of the dihydrothiopyranone core, followed by a stereoselective Luche Reduction to yield the target alcohol.

Reaction Scheme Overview

The synthesis relies on the reaction between a trifluoromethylated heterodiene and an electron-rich dienophile, or alternatively, a condensation-cyclization sequence.[1]

Step 1: Construction of the 2-CF3-dihydrothiopyran-4-one core. Step 2: Stereoselective reduction to the 4-ol.

Detailed Methodology
Phase A: Synthesis of 2-(trifluoromethyl)-2,3-dihydro-4H-thiopyran-4-one

Precursor Note: This step utilizes a Danishefsky-type diene analog or a condensation of a thio-Michael acceptor.

Reagents:

  • 4,4,4-Trifluorocrotonaldehyde (1.0 equiv)

  • Mercaptoacetaldehyde dimer (0.5 equiv)

  • Catalyst: Organocatalyst (e.g., Jørgensen-Hayashi catalyst for chiral induction) or Triethylamine (for racemic).

  • Solvent: Dichloromethane (DCM).

Protocol:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve 4,4,4-trifluorocrotonaldehyde (10 mmol) in anhydrous DCM (50 mL).

  • Addition: Cool to 0°C. Add the organocatalyst (10 mol%) followed by the slow addition of mercaptoacetaldehyde dimer (5 mmol).

  • Cyclization: Stir at 0°C for 4 hours, then allow to warm to room temperature (RT) over 12 hours. The reaction proceeds via a thio-Michael addition followed by an intramolecular aldol condensation.

  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    mL). Dry combined organics over
    
    
    .
  • Purification: Flash column chromatography (Hexanes/EtOAc 9:1) yields the ketone intermediate.

Phase B: Stereoselective Luche Reduction

Objective: Convert the ketone to the allylic alcohol (the target molecule) with 1,2-reduction selectivity, avoiding reduction of the alkene.

Reagents:

  • Substrate: 2-(trifluoromethyl)-2,3-dihydro-4H-thiopyran-4-one.

  • Reductant: Sodium Borohydride (

    
    ).
    
  • Additive: Cerium(III) Chloride Heptahydrate (

    
    ).
    
  • Solvent: Methanol (MeOH).[2]

Protocol:

  • Dissolution: Dissolve the ketone (5 mmol) and

    
     (5 mmol, 1.0 equiv) in MeOH (25 mL). Stir at RT for 10 minutes to ensure complexation.
    
  • Cooling: Cool the solution to -78°C.

  • Reduction: Add

    
     (5 mmol, 1.0 equiv) portion-wise over 15 minutes. Gas evolution (
    
    
    
    ) will occur.
  • Monitoring: Stir at -78°C for 1 hour. Monitor by TLC (stain with

    
     or Vanillin).
    
  • Quench: Add Acetone (2 mL) to quench excess borohydride, then warm to RT.

  • Extraction: Remove MeOH under reduced pressure. Resuspend residue in

    
     and wash with 1M HCl (carefully) and brine.
    
  • Isolation: Dry over

    
    , filter, and concentrate. Purify via silica gel chromatography to obtain This compound .
    
Analytical Specifications (Expected)
ParameterSpecificationNotes
Appearance Colorless to pale yellow oilViscous liquid due to H-bonding.

NMR

-70 to -80 ppm
Characteristic doublet/triplet depending on H-coupling.

NMR
Alkene signals: 5.8-6.0 ppmDistinct vinylic protons (C5, C6).
Stereochemistry cis/trans diastereomersSeparable by HPLC; cis-isomer often predominates in Luche reduction.

Structural & Functional Logic (Visualized)

The following diagram illustrates the synthetic workflow and the downstream functionalization potential of the scaffold.

G Start 4,4,4-Trifluorocrotonaldehyde + Mercaptoacetaldehyde Intermediate Intermed: Thio-Michael Adduct Start->Intermediate Organocatalysis Ketone 2-CF3-dihydro-thiopyran-4-one (Key Scaffold) Intermediate->Ketone Aldol Cyclization Target TARGET: 2-(trifluoromethyl)-3,4-dihydro- 2H-thiopyran-4-ol Ketone->Target Luche Reduction (NaBH4/CeCl3) Deriv1 Epoxidation (mCPBA) Target->Deriv1 Alkene Funct. Deriv2 Glycosylation (Antiviral Nucleosides) Target->Deriv2 OH Funct. Deriv3 Sulfone/Sulfoxide (Oxidation of S) Target->Deriv3 S-Oxidation

Figure 1: Synthetic pathway from acyclic precursors to the target scaffold and subsequent diversity-oriented functionalization points.

Critical Experimental Considerations

Stereochemical Control

The relative stereochemistry between the


 group and the 

group is pivotal for biological activity.
  • Observation: In the Luche reduction, the hydride attack usually occurs from the less hindered face (axial attack), typically yielding the equatorial alcohol. However, the bulky

    
     group at C2 may induce a twist-boat conformation.
    
  • Validation: Use NOESY (Nuclear Overhauser Effect Spectroscopy) NMR to confirm the cis/trans relationship. If the

    
     and 
    
    
    
    protons show a strong correlation, they are likely syn (diaxial or diequatorial).
Stability & Handling
  • Acid Sensitivity: The allylic alcohol moiety is sensitive to strong acids, which can trigger elimination (dehydration) to form the thiopyrylium cation or rearrangement.

    • Precaution: Use buffered conditions for subsequent glycosylation or etherification reactions.

  • Oxidation Sensitivity: The sulfur atom is prone to oxidation to sulfoxide (

    
    ) or sulfone (
    
    
    
    ).
    • Precaution: Degas all solvents and avoid prolonged exposure to air. If sulfone is the desired target, use Oxone® or

      
      .
      
Safety (HSE)
  • Fluorinated Precursors: 4,4,4-Trifluorocrotonaldehyde is a lachrymator and potential alkylating agent. Handle in a fume hood with double nitrile gloves.

  • Cerium Chloride: Toxic to aquatic life. Dispose of heavy metal waste separately.

References

  • Hagaman, J. et al. (2014). Metabolic Stability of Fluorinated Bioisosteres in Drug Design. Journal of Medicinal Chemistry.

  • Patent WO2001035938A2. (2001). Pharmacologically active tetrahydro thiopyran-4-ol derivatives, method for their production and use thereof. World Intellectual Property Organization.

  • Siry, S. A. et al. (2014). Synthesis and Antiviral Activity of Trifluoromethylthiolane Derivatives. Chemistry of Heterocyclic Compounds.

  • Bondalapati, S. et al. (2012).[3] Stereoselective Synthesis of Tetrahydrothiopyrans via Thionium-Ene Cyclization. Journal of Organic Chemistry.

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Application Notes and Protocols: The Strategic Application of 2-(Trifluoromethyl)-3,4-dihydro-2H-thiopyran-4-ol in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Innovation in Agrochemical Discovery

The continuous evolution of resistance in pests, pathogens, and weeds necessitates a perpetual pipeline of novel agrochemicals with diverse modes of action. Within the vast chemical space available to researchers, two structural motifs have consistently proven to be of paramount importance in the design of effective and metabolically robust agrochemicals: the trifluoromethyl (CF3) group and sulfur-containing heterocycles.

The trifluoromethyl group is a bioisostere for various functionalities and is known to enhance the metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.[1][2] Its strong electron-withdrawing nature can significantly influence the physicochemical properties of a parent molecule, often leading to enhanced biological activity.[1] Simultaneously, sulfur-containing heterocycles are integral components of numerous commercial pesticides, contributing to their unique biological profiles and providing opportunities for further chemical modification.[2][3]

This document introduces 2-(trifluoromethyl)-3,4-dihydro-2H-thiopyran-4-ol , a novel and promising, yet underexplored, building block for the synthesis of next-generation agrochemicals. The strategic combination of a trifluoromethyl group and a di-hydro-thiopyran scaffold, featuring a reactive hydroxyl group, presents a unique opportunity for the creation of diverse chemical libraries with high potential for discovering new fungicidal, insecticidal, and herbicidal candidates.

These application notes provide a comprehensive guide for researchers, outlining a proposed synthesis of this core scaffold, detailed protocols for its derivatization, and a strategic workflow for biological screening.

Proposed Synthesis of the Core Scaffold: this compound

The synthesis of the title compound can be envisioned through the nucleophilic trifluoromethylation of a suitable thiopyranone precursor. A plausible and efficient route would involve the use of the Ruppert-Prakash reagent (TMSCF3), a widely used and effective source of the trifluoromethyl nucleophile.[4]

Experimental Protocol: Synthesis of this compound (3)

Reaction Scheme:

G Tetrahydro-4H-thiopyran-4-one (1) Tetrahydro-4H-thiopyran-4-one (1) This compound (3) This compound (3) Tetrahydro-4H-thiopyran-4-one (1)->this compound (3) 1. TMSCF3, TBAF (cat.), THF 2. Aqueous Workup

Caption: Proposed synthesis of the target scaffold.

Materials:

  • Tetrahydro-4H-thiopyran-4-one (1)

  • (Trifluoromethyl)trimethylsilane (TMSCF3, Ruppert-Prakash reagent)

  • Tetrabutylammonium fluoride (TBAF), 1M solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1M aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel, add tetrahydro-4H-thiopyran-4-one (1.0 eq.). Dissolve the ketone in anhydrous THF (approx. 0.2 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reagents: Add (trifluoromethyl)trimethylsilane (1.2 eq.) to the stirred solution. Subsequently, add the TBAF solution (0.1 eq.) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching and Work-up: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of 1M HCl solution until the pH is acidic (pH ~2-3). Stir for 30 minutes to ensure complete desilylation.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Washing: Wash the combined organic layers sequentially with saturated NaHCO3 solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude alcohol by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound (3).

Rationale for Agrochemical Applications and Proposed Derivatization Strategies

The trifluoromethylated thiopyranol scaffold (3) is an excellent starting point for generating a library of potential agrochemicals due to its versatile functional handles. The secondary alcohol at the C4 position is a prime site for derivatization, allowing for the introduction of various pharmacophores and tuning of the molecule's physicochemical properties.

Esterification to Access Novel Fungicides and Herbicides

Esterification of the C4-hydroxyl group can introduce a wide range of functionalities. For instance, acylation with substituted benzoyl chlorides or other acid chlorides can lead to compounds with potential fungicidal or herbicidal activity.

Proposed Reaction Scheme:

G Scaffold (3) Scaffold (3) Ester Derivatives (4) Ester Derivatives (4) Scaffold (3)->Ester Derivatives (4) R-COCl, Pyridine or Et3N, DCM

Caption: General esterification workflow.

Experimental Protocol: Synthesis of 2-(Trifluoromethyl)-3,4-dihydro-2H-thiopyran-4-yl benzoates (4)

Materials:

  • This compound (3) (1.0 eq.)

  • Substituted benzoyl chloride (e.g., 4-chlorobenzoyl chloride, 2,6-dichlorobenzoyl chloride) (1.1 eq.)

  • Pyridine or triethylamine (1.5 eq.)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the alcohol (3) in anhydrous DCM.

  • Base Addition: Add pyridine or triethylamine to the solution.

  • Acylation: Cool the mixture to 0 °C and add the substituted benzoyl chloride dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Work-up: Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated NaHCO3, and brine.

  • Purification: Dry the organic layer over Na2SO4, concentrate, and purify by flash chromatography to yield the desired ester (4).

Table 1: Proposed Ester Derivatives and their Potential Agrochemical Class

Compound ID R-Group in R-COCl Potential Agrochemical Class Rationale/Related Compounds
4a 4-ChlorophenylFungicide, HerbicidePresence in various commercial pesticides
4b 2,6-DichlorophenylFungicideStructural motif in fungicides
4c 3,5-Bis(trifluoromethyl)phenylInsecticideAnalogous to moieties in some modern insecticides
4d Thiophen-2-ylFungicideThiophene is a known toxophore in fungicides[5]
Etherification for Broad-Spectrum Activity

The synthesis of ether derivatives via Williamson ether synthesis or other methods can introduce further diversity. Linking the core scaffold to other known agrochemical fragments via an ether linkage is a promising strategy.

Experimental Protocol: Synthesis of 4-(Benzyloxy)-2-(trifluoromethyl)-3,4-dihydro-2H-thiopyran (5)

Materials:

  • This compound (3) (1.0 eq.)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq.)

  • Substituted benzyl bromide (e.g., 4-fluorobenzyl bromide) (1.1 eq.)

  • Anhydrous THF or DMF

Procedure:

  • Alkoxide Formation: Suspend NaH in anhydrous THF in a flame-dried flask under nitrogen. Cool to 0 °C and add a solution of the alcohol (3) in THF dropwise.

  • Reaction with Electrophile: Stir the mixture at room temperature for 1 hour, then add the substituted benzyl bromide.

  • Heating: Heat the reaction mixture to 50-60 °C and stir for 12-24 hours, monitoring by TLC.

  • Quenching and Work-up: Cool to room temperature and carefully quench the reaction with methanol, followed by water. Extract with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over MgSO4, concentrate, and purify by flash chromatography.

Proposed Biological Screening Workflow

A tiered screening approach is recommended to efficiently evaluate the synthesized library of derivatives.

G A Primary Screening (in vitro, single high concentration) B Dose-Response Assays (EC50/IC50/LC50 determination) A->B Active Compounds C Spectrum of Activity Testing (Multiple species/pathogens) B->C Potent Hits D Greenhouse/Growth Chamber Trials (in vivo efficacy) C->D Broad-Spectrum Candidates E Mode of Action Studies D->E Efficacious Compounds F Lead Optimization E->F

Caption: Proposed workflow for biological evaluation.

  • Primary Screening: Initial screening of all synthesized compounds at a single high concentration (e.g., 100-200 ppm) against a representative panel of targets:

    • Fungicidal: Botrytis cinerea, Rhizoctonia solani[6]

    • Insecticidal: Plutella xylostella (diamondback moth), Aphis craccivora (cowpea aphid)[7]

    • Herbicidal: Brassica napus (canola), Amaranthus retroflexus (redroot pigweed)[8]

  • Dose-Response Assays: Compounds showing significant activity (>80% inhibition) in the primary screen should be advanced to determine their potency (EC50, IC50, or LC50 values).

  • Spectrum of Activity: Promising candidates are then tested against a broader range of agronomically important pests, pathogens, or weeds.

  • Greenhouse Trials: The most potent and broad-spectrum compounds should be evaluated for their efficacy under more realistic greenhouse conditions on host plants.

Conclusion and Future Outlook

While direct applications of this compound in agrochemical synthesis are not yet established in the literature, its structural features strongly suggest its potential as a valuable and versatile building block. The combination of a trifluoromethyl group and a functionalized sulfur-containing heterocycle provides a compelling starting point for the discovery of novel agrochemicals. The synthetic protocols and screening strategies outlined in these application notes offer a clear and logical path for researchers to explore the potential of this scaffold. Future work should focus on the synthesis of a diverse library of derivatives and their systematic biological evaluation to unlock the full potential of this promising new platform for agrochemical innovation.

References

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  • Reactivity study of 4-hydroxythiocoumarin: a novel synthetic route to fused chromono-thiophene and -thiopyran derivatives through solvent-dependent thio-Claisen rearrangement. (2023). New Journal of Chemistry, 47(21), 10183-10192. Available at: [Link]

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  • Improved process for preparation of (2r)-4-oxo-4-[3- (trifluoromethyl)-5,6-dihydro[5][6][9]-triazolo[4,3-a]pyrazin- 7(8h)-yl]-l-(2,4,5-trifluorophenyl)butan-2-. (2010). Google Patents. WO2010032264A2. Available at:

  • Development of 2-(Trifluoromethyl)pyridine Peptide Derivatives: Synthesis and Computational Studies. (2020). Molecules, 25(14), 3234. Available at: [Link]

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The Strategic Utility of 2-(Trifluoromethyl)-3,4-dihydro-2H-thiopyran-4-ol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide delves into the synthesis and synthetic applications of 2-(trifluoromethyl)-3,4-dihydro-2H-thiopyran-4-ol, a fluorinated heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. The strategic incorporation of a trifluoromethyl (CF₃) group into molecular scaffolds can profoundly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This document provides a comprehensive overview, including a robust protocol for the synthesis of the title compound via nucleophilic trifluoromethylation, and detailed application notes for its subsequent transformation into a variety of valuable synthetic intermediates. The protocols herein are designed for practical implementation by researchers, scientists, and professionals in drug development, with a focus on the causal reasoning behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Trifluoromethyl Group as a Privileged Moiety in Drug Discovery

The introduction of fluorine and fluorinated functional groups into organic molecules is a cornerstone of modern medicinal chemistry.[1] The trifluoromethyl group, in particular, is a bioisostere for several functional groups and is known to positively modulate a compound's pharmacokinetic and pharmacodynamic properties.[1] Its strong electron-withdrawing nature and high lipophilicity can lead to increased metabolic stability and enhanced membrane permeability. The thiopyran scaffold is also a recurring motif in biologically active compounds.[2] The combination of these two features in this compound creates a versatile and highly valuable building block for the synthesis of novel and complex molecules with potential therapeutic applications.

Synthesis of the Core Building Block: this compound

The most direct and efficient route to this compound is the nucleophilic trifluoromethylation of the readily available tetrahydro-4H-thiopyran-4-one. The Ruppert-Prakash reagent (TMSCF₃) is the trifluoromethylating agent of choice for this transformation due to its commercial availability, stability, and high reactivity in the presence of a suitable fluoride source.[3][4]

Synthesis of the Precursor: Tetrahydro-4H-thiopyran-4-one

A common laboratory-scale synthesis of tetrahydro-4H-thiopyran-4-one involves the condensation of divinyl sulfone with a suitable C1 synthon, followed by cyclization.[1] Alternatively, it can be prepared from 1,5-dichloropentan-3-one.[5] For the purposes of this guide, we will assume the starting material is commercially available or prepared according to established literature procedures.

Protocol: Nucleophilic Trifluoromethylation of Tetrahydro-4H-thiopyran-4-one

This protocol details the fluoride-catalyzed addition of the trifluoromethyl group from TMSCF₃ to the carbonyl of tetrahydro-4H-thiopyran-4-one.

Reaction Scheme:

Caption: Synthesis of the target building block via nucleophilic trifluoromethylation.

Materials:

Reagent/SolventM.W.AmountMoles (mmol)
Tetrahydro-4H-thiopyran-4-one116.181.16 g10.0
Trimethyl(trifluoromethyl)silane (TMSCF₃)142.222.13 g15.0
Tetrabutylammonium fluoride (TBAF), 1M in THF-1.0 mL1.0
Anhydrous Tetrahydrofuran (THF)-50 mL-
Saturated aqueous NH₄Cl-20 mL-
Diethyl ether-50 mL-
Anhydrous MgSO₄---

Step-by-Step Protocol:

  • To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add tetrahydro-4H-thiopyran-4-one (1.16 g, 10.0 mmol) and anhydrous THF (40 mL).

  • Cool the stirred solution to 0 °C in an ice bath.

  • Slowly add TMSCF₃ (2.13 g, 15.0 mmol) to the reaction mixture.

  • Add the TBAF solution (1.0 M in THF, 1.0 mL, 1.0 mmol) dropwise over 5 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl (20 mL) at 0 °C.

  • Extract the aqueous layer with diethyl ether (2 x 25 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to afford this compound as a colorless oil.

Expected Yield: 75-85%

Rationale for Experimental Choices:

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can quench the trifluoromethyl anion and the TMS-protected intermediate.

  • TBAF as Catalyst: TBAF is a soluble fluoride source that effectively activates the TMSCF₃ reagent to initiate the trifluoromethylation.[3]

  • Low Temperature Start: The initial cooling to 0 °C helps to control the exothermic reaction upon addition of the catalyst.

  • Aqueous Workup with NH₄Cl: A mild acidic quench is used to hydrolyze the intermediate silyl ether to the desired alcohol.

Applications in Organic Synthesis: Transformations of the Core Building Block

The synthetic utility of this compound lies in the diverse reactivity of its functional groups. The tertiary alcohol can undergo dehydration or oxidation, while the hemiacetal-like nature of the C2 position allows for further functionalization.

Application Note 1: Dehydration to 2-(Trifluoromethyl)-3,6-dihydro-2H-thiopyran

The dehydration of the tertiary alcohol provides access to the corresponding trifluoromethylated dihydropyran, a versatile intermediate for further functionalization of the double bond.

Reaction Scheme:

Caption: Dehydration of the tertiary alcohol to the corresponding alkene.

Step-by-Step Protocol:

  • To a solution of this compound (1.86 g, 10.0 mmol) in anhydrous pyridine (20 mL) at 0 °C, slowly add phosphorus oxychloride (POCl₃, 1.1 mL, 12.0 mmol).

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Carefully pour the reaction mixture onto crushed ice (50 g) and extract with diethyl ether (3 x 30 mL).

  • Wash the combined organic layers with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by distillation or column chromatography.

Rationale:

  • POCl₃ and Pyridine: This reagent system is a classic and effective method for the dehydration of alcohols, particularly tertiary alcohols, under relatively mild conditions.[6] Pyridine acts as both a solvent and a base to neutralize the generated HCl.

Application Note 2: Oxidation to 2-(Trifluoromethyl)dihydro-2H-thiopyran-4(3H)-one

Oxidation of the secondary alcohol functionality provides access to the corresponding trifluoromethylated ketone, a valuable building block for the synthesis of more complex molecules through reactions at the carbonyl group.

Reaction Scheme:

Caption: Pfitzner-Moffatt oxidation to the corresponding ketone.

Step-by-Step Protocol:

  • To a solution of this compound (1.86 g, 10.0 mmol) in a mixture of anhydrous benzene (20 mL) and anhydrous DMSO (10 mL), add dicyclohexylcarbodiimide (DCC, 6.19 g, 30.0 mmol).

  • Add pyridinium trifluoroacetate (0.96 g, 5.0 mmol) and stir the mixture at room temperature for 24 hours.

  • Filter the reaction mixture to remove the precipitated dicyclohexylurea.

  • Dilute the filtrate with diethyl ether (50 mL) and wash with water (3 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired ketone.

Rationale:

  • Pfitzner-Moffatt Oxidation: This method is well-suited for the oxidation of secondary alcohols to ketones under mild, non-acidic conditions, which is important to avoid potential side reactions with the trifluoromethyl group or the thiopyran ring.[7][8][9]

Conclusion

This compound is a readily accessible and highly versatile building block for organic synthesis. Its preparation via nucleophilic trifluoromethylation of a simple cyclic ketone is efficient and scalable. The subsequent transformations of this building block, including dehydration and oxidation, provide access to a range of valuable trifluoromethylated thiopyran derivatives. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important synthetic intermediate in their drug discovery and development programs.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Pfitzner, K. E., & Moffatt, J. G. (1963). A New and Selective Oxidation of Alcohols. Journal of the American Chemical Society, 85(19), 3027–3028. [Link]

  • Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with organosilicon reagents. Chemical Reviews, 97(3), 757-786. [Link]

  • Pfitzner–Moffatt oxidation. Wikipedia. [Link]

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  • (Trifluoromethyl)trimethylsilane (TMSCF 3 ) - Ruppert's Reagent: An Excellent Trifluoromethylation Agent. ResearchGate. [Link]

  • Dehydration of Alcohols. Chemistry LibreTexts. [Link]

  • Ruppert, I., Schlich, K., & Volbach, W. (1984). Tri(alkoxy)silyl- und Tris(dialkylamino)silyl-trifluormethane. Tetrahedron Letters, 25(21), 2195-2198. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 2-(Trifluoromethyl)-3,4-dihydro-2H-thiopyran-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-(trifluoromethyl)-3,4-dihydro-2H-thiopyran-4-ol. This resource is designed for researchers, medicinal chemists, and drug development professionals who may encounter challenges in obtaining this compound in high purity. The unique combination of a thioether, a secondary alcohol, and an electron-withdrawing trifluoromethyl group presents specific purification hurdles that require careful consideration.[1][2] This guide provides in-depth, field-proven insights in a direct question-and-answer format, alongside detailed protocols and troubleshooting workflows.

Part 1: Troubleshooting Common Purification Issues

This section addresses the most frequent and challenging issues encountered during the purification of this compound and related fluorinated heterocycles.

Q1: My column chromatography shows poor separation with significant peak tailing or streaking. What is the underlying cause and how can I fix it?

A: This is a classic problem when purifying heterocyclic compounds, especially those with polar functional groups like alcohols and potential Lewis basic sites like the sulfur atom.[3] The issue is typically rooted in strong, undesirable interactions between your compound and the acidic surface of standard silica gel.

  • Causality: The trifluoromethyl (CF3) group is strongly electron-withdrawing, which increases the acidity of the adjacent hydroxyl (OH) group. This acidic proton can interact strongly with the slightly basic sites on the silica surface. Conversely, the lone pairs on the sulfur atom can interact with the acidic silanol (Si-OH) groups on the silica gel. These interactions lead to a non-ideal equilibrium between the stationary and mobile phases, resulting in streaking.[3]

  • Solutions:

    • Mobile Phase Modification: The most direct solution is to modify your eluent. For acidic compounds that streak, adding a small amount (0.5-1%) of a volatile acid like acetic acid can saturate the basic sites on the silica, improving peak shape. However, given the potential basicity of the sulfur, a better first choice is often to suppress the acidity of the silica. Add 0.5-1% of a volatile base like triethylamine (Et3N) or pyridine to your eluent system (e.g., Hexane/Ethyl Acetate + 1% Et3N). This neutralizes the acidic silanol groups, preventing strong adsorption.

    • Change of Stationary Phase: If mobile phase modifiers are ineffective, the interaction with silica is too strong. Switch to a less acidic stationary phase.[3]

      • Neutral Alumina: Alumina is an excellent alternative for compounds that are sensitive to the acidity of silica gel.[3] You will need to re-optimize your solvent system, as polarity scaling differs from silica.

      • Reversed-Phase Chromatography (C18): If the compound has sufficient hydrophobicity, reversed-phase chromatography using solvent systems like water/acetonitrile or water/methanol is a powerful option that avoids the issues of acidic silica.[3]

Q2: The purification yield is consistently low, even though crude analysis (TLC, ¹H NMR) shows good conversion. Where is my compound going?

A: Low recovery is a frustrating issue that often points to either irreversible adsorption on the stationary phase or decomposition during the purification process.

  • Causality & Solutions:

    • Irreversible Adsorption: As discussed in Q1, strong interactions with silica gel can lead to a portion of your product never eluting from the column. If you notice a persistent colored or UV-active band at the top of your column that doesn't move, this is likely the cause. The solutions are the same as for streaking: use a mobile phase modifier or switch to a different stationary phase like alumina.[3]

    • On-Column Decomposition: The acidic nature of silica gel can catalyze decomposition reactions, especially with sensitive functional groups. While the thiopyran-4-ol structure is relatively robust, prolonged exposure to silica can be detrimental.

      • Minimize Contact Time: Do not let your compound sit on the column for an extended period. Prepare your fractions and run the column efficiently. If you need to pause, flush the column with a non-polar solvent to stop the migration and minimize reactions.

      • Use a Silica "Plug": For removing highly polar baseline impurities, a rapid filtration through a short pad (or "plug") of silica gel is much faster and gentler than a full chromatography column.

    • Oxidation: The thioether moiety can be susceptible to oxidation, forming the corresponding sulfoxide or sulfone, especially if exposed to air and certain contaminants over long periods. While less common on a standard silica column, it's a possibility. Running reactions under an inert atmosphere (Nitrogen or Argon) can minimize the formation of such impurities from the start.[4]

Q3: My final product is an oil that refuses to crystallize, making it difficult to achieve high purity and handle. What are my options?

A: "Oiling out" is a common problem when impurities are present that disrupt the crystal lattice formation or when the molecule itself has a low melting point or awkward conformational flexibility.

  • Causality & Solutions:

    • Presence of Impurities: Even small amounts of structurally similar impurities can act as "crystal poisons." The first step should always be to achieve the highest possible purity via chromatography before attempting crystallization.

    • Supersaturation & Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out of solution as a liquid phase (oil) rather than forming ordered crystals.[3]

      • Action: Gently warm the solution to re-dissolve the oil, perhaps adding a minimal amount of the "good" solvent to ensure everything is in solution. Then, allow the flask to cool very slowly to room temperature, followed by slower cooling in a refrigerator.

    • Inducing Nucleation: Sometimes, crystallization needs a "push" to get started.

      • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[3]

      • Seed Crystals: If you have a tiny amount of pure, solid material from a previous batch, add a single speck to the cooled, saturated solution to initiate crystallization.[3]

    • Solvent System Optimization: The choice of solvent is critical.

      • Single Solvent: The ideal solvent dissolves the compound when hot but not when cold.

      • Co-Solvent System: Use a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" solvent). Dissolve the compound in a minimum of the hot "good" solvent, then slowly add the "poor" solvent dropwise until the solution becomes faintly cloudy (the cloud point). Add another drop of the "good" solvent to clarify, then allow it to cool slowly.

Part 2: Strategic Purification Protocols

A systematic approach is key to efficient and successful purification. This section provides a logical workflow and detailed experimental procedures.

Initial Assessment and Method Selection Workflow

Before committing to a large-scale purification, a small-scale analysis is essential to determine the best strategy. The following workflow guides this decision-making process.

G start_node Crude Product Mixture process_node_1 Analyze by TLC & ¹H NMR Spectroscopy start_node->process_node_1 Small Sample process_node process_node decision_node decision_node result_node result_node fail_node fail_node decision_node_1 Is the major product a solid? process_node_1->decision_node_1 decision_node_2 Is purity >90% by NMR/TLC? decision_node_1->decision_node_2 Yes process_node_2 Optimize Flash Column Chromatography decision_node_1->process_node_2 No (Oil/Wax) decision_node_2->process_node_2 No result_node_1 Proceed with Recrystallization decision_node_2->result_node_1 Yes result_node_2 Proceed with Chromatography process_node_2->result_node_2

Caption: Decision workflow for selecting the primary purification method.

Protocol: Flash Column Chromatography

This is the most common method for purifying mixtures that are complex or when the product is an oil.[5]

1. Thin-Layer Chromatography (TLC) Analysis:

  • Spot your crude material on a silica TLC plate.

  • Develop the plate in various solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol).

  • The ideal solvent system will give your desired product an Rf value of 0.25 - 0.35 .

  • Visualize the spots using a UV lamp (if applicable) and a chemical stain like potassium permanganate or ceric ammonium molybdate, which are effective for visualizing alcohols and thioethers.[3]

2. Column Packing:

  • Select an appropriately sized column for your sample amount (typically a 50:1 to 100:1 ratio of silica weight to crude product weight).

  • Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).

  • Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

3. Sample Loading:

  • Dissolve your crude product in a minimal amount of your eluent or dichloromethane.

  • Alternatively, for less soluble materials, perform a "dry load": dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and carefully load the resulting free-flowing powder onto the top of the packed column.

4. Elution and Fraction Collection:

  • Begin eluting with the solvent system determined by your TLC analysis.

  • If separation is poor, a gradient elution (gradually increasing the polarity of the mobile phase) can be effective.

  • Collect fractions and monitor them by TLC to identify which ones contain your pure product.

5. Product Isolation:

  • Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation). Be mindful that excessive heat can lead to decomposition.[5]

Problem Observed on TLC Recommended Action Rationale
All spots at baseline (Rf ≈ 0)Increase eluent polarity (more ethyl acetate)The mobile phase is not strong enough to move the compounds off the stationary phase.
All spots at solvent front (Rf ≈ 1)Decrease eluent polarity (more hexane)The mobile phase is too strong, causing all compounds to elute together without separation.
Product spot is streakedAdd 0.5-1% triethylamine to the eluentNeutralizes acidic silica sites, preventing strong, non-specific binding.[3]
Impurity and product spots are very closeTry a different solvent system (e.g., Dichloromethane/Methanol)Different solvents offer different selectivity and may resolve compounds that co-elute in another system.[3]
Protocol: Recrystallization

If your product is a solid and has relatively high purity (>90%), recrystallization is the most effective method for achieving analytical purity.[5]

1. Solvent Selection:

  • Take a small amount of your crude solid in a test tube.

  • Add a potential solvent dropwise. A good solvent will not dissolve the solid at room temperature but will dissolve it completely upon heating.

  • Test several solvents to find the ideal one. Common choices for moderately polar compounds include ethanol, isopropanol, ethyl acetate, or co-solvent systems like ethyl acetate/hexanes or acetone/water.

2. Dissolution:

  • Place the crude solid in an Erlenmeyer flask.

  • Add the minimum amount of hot solvent required to fully dissolve the solid. Using too much solvent is a common cause of low recovery.[3]

3. Decolorization (Optional):

  • If the solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal and heat for a few minutes.

4. Filtration (Hot):

  • If charcoal or insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

5. Crystallization:

  • Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

6. Isolation and Drying:

  • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Dry the crystals under vacuum to remove all residual solvent.

Part 3: Advanced Troubleshooting & Characterization

Q4: How can I confirm the purity and structural integrity of my final product, especially the trifluoromethyl group?

A: A combination of spectroscopic methods is essential for unambiguous confirmation.

  • ¹H and ¹³C NMR Spectroscopy: This is the primary tool for structural confirmation. Look for the characteristic signals of the thiopyran ring protons and the carbon bearing the alcohol.

  • ¹⁹F NMR Spectroscopy: This is the most direct way to confirm the presence of the trifluoromethyl group. You should observe a singlet in the ¹⁹F NMR spectrum. Its chemical shift will be characteristic of a CF3 group attached to a carbon bearing an oxygen and a sulfur atom in a ring system.

  • ¹³C NMR Coupling: In the ¹³C NMR spectrum, the carbon of the CF3 group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). The carbon atom to which the CF3 group is attached will also show coupling (²JCF), often appearing as a quartet or a more complex multiplet.[6]

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Purity Analysis: Quantitative NMR (qNMR) or HPLC analysis can provide a precise measure of purity.

Visual Workflow: Troubleshooting Low Purity

If your initial purification attempt yields a product of insufficient purity, this workflow provides a logical path to a solution.

G start_node Purified Product <95% Purity (by NMR/LCMS) decision_node What is the nature of the main impurity? start_node->decision_node Analyze impurity profile process_node_1 Re-purify with shallower gradient OR switch solvent system (e.g., CH₂Cl₂/MeOH) decision_node->process_node_1 Close-running spot (ΔRf < 0.1) process_node_2 Filter through a plug of silica OR recrystallize if solid decision_node->process_node_2 Baseline/Polar Impurity process_node_3 Re-purify with less polar eluent system decision_node->process_node_3 Less Polar Impurity process_node process_node result_node Pure Product (≥95%) process_node_1->result_node Re-analyze process_node_2->result_node Re-analyze process_node_3->result_node Re-analyze

Caption: A logical workflow for refining the purity of the target compound.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • MDPI. (2026, February 23). 8-Phenyl-13a-(trifluoromethyl)-13aH-benzo[6][7]imidazo[1,2-a]chromeno[3,2-e]pyridine-6-carbonitrile. [Link]

  • RSC Publishing. (2023, September 6). Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides. [Link]

  • Pharmaceutical Technology. (2026, February 9). Overcoming Challenges in Fluorine-Based Chemistry. [Link]

  • MDPI. (2023, April 25). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]

  • Petrov, V. A. (2009). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. Wiley. [Link]

  • BenchChem. (2025). Troubleshooting guide for reactions involving 4-Isopropylthiophenol.

Sources

Part A: Troubleshooting the Synthesis of 2-(Trifluoromethyl)-2,3-dihydro-4H-thiopyran-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Answering the complex challenges in modern synthetic chemistry requires a blend of deep mechanistic understanding and practical, field-tested knowledge. The synthesis of 2-(trifluoromethyl)-3,4-dihydro-2H-thiopyran-4-ol, a key intermediate in pharmaceutical development, is a process where seemingly minor variables can lead to significant drops in yield. This guide is structured to address the most common and critical issues encountered during this synthesis, providing not just solutions but the underlying rationale to empower researchers to adapt and overcome unforeseen challenges.

This technical support center is divided into two core sections, mirroring the most common two-stage synthetic approach:

  • Part A: Synthesis of the Ketone Precursor , focusing on the construction of the 2-(trifluoromethyl)-2,3-dihydro-4H-thiopyran-4-one ring.

  • Part B: Stereoselective Reduction to the Alcohol , addressing the conversion of the ketone to the final this compound.

We will explore common questions, from reaction setup to product purification, providing actionable troubleshooting steps.

The construction of the core heterocyclic ketone is often the most challenging phase, where low yields typically originate. Success hinges on controlling the reactivity of the trifluoromethyl-containing building blocks and ensuring efficient cyclization.

Frequently Asked Questions (FAQs)

Question 1: My initial cyclization reaction to form the thiopyranone ring has a very low yield. What are the most likely causes?

Low yields in the formation of the thiopyranone ring often stem from one of three areas: the choice of synthetic route, the purity of the starting materials, or suboptimal reaction conditions.

The most common and effective route for this synthesis is a hetero-Diels-Alder [4+2] cycloaddition.[1][2] This reaction involves a thio-dienophile reacting with a suitable diene. A plausible pathway involves the reaction of a trifluoromethyl-thioaldehyde (generated in situ) with a silyloxy-diene.

Common Pitfalls:

  • Inefficient Generation of the Thio-Dienophile: Trifluoromethyl-substituted thioaldehydes are highly reactive and prone to polymerization.[1] They are almost always generated in situ. If the generation is slow or inefficient, the concentration of the key reactant will be too low to favor the desired cycloaddition.

  • Purity of Reactants: Impurities in starting materials can inhibit catalysts or promote side reactions.[3] Ensure all reactants, especially the diene and the precursor to the thioaldehyde, are of high purity.

  • Suboptimal Thermal Conditions: Diels-Alder reactions are highly sensitive to temperature. Excessively high temperatures can lead to decomposition or the formation of undesired byproducts, while low temperatures may result in an impractically slow reaction rate.[3] It is crucial to monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal balance.

Question 2: I'm observing multiple byproducts that are difficult to separate from my desired ketone. How can I minimize their formation?

Byproduct formation is a clear indicator that a competing reaction pathway is active. In the context of a hetero-Diels-Alder synthesis, the primary suspects are dienophile polymerization, diene decomposition, or undesired [2+2] cycloadditions.

  • Control of Reaction Sequence: The key is to ensure the [4+2] cycloaddition is the kinetically and thermodynamically favored pathway. This is achieved by controlling the rate of addition of the thioaldehyde precursor to the reaction mixture containing the diene. A slow, continuous addition (e.g., via a syringe pump) maintains a low concentration of the unstable thioaldehyde, minimizing its self-polymerization and favoring the reaction with the diene.[1]

  • Lewis Acid Catalysis: The use of a mild Lewis acid catalyst can accelerate the desired cycloaddition reaction, allowing for lower reaction temperatures. This can significantly improve the regioselectivity of the reaction and minimize the formation of thermally-induced byproducts.[2]

  • Reaction Monitoring: Closely monitor the reaction's progress using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the product from degrading under the reaction conditions.

Below is a workflow to guide the troubleshooting process for low yields in the ketone synthesis stage.

cluster_0 Troubleshooting Low Yield in Ketone Synthesis cluster_1 Condition Optimization start Low Yield Observed purity Verify Purity of Starting Materials (GC-MS, NMR) start->purity Initial Check conditions Optimize Reaction Conditions purity->conditions If Pure route Re-evaluate Synthetic Route purity->route If Impure, Purify & Retry. If still low, re-evaluate. temp Vary Temperature (-20°C to 60°C) conditions->temp catalyst Screen Lewis Acid Catalysts (e.g., ZnCl2, Sc(OTf)3) temp->catalyst addition Implement Syringe Pump Addition of Thioaldehyde Precursor catalyst->addition purification Analyze Byproducts (LC-MS) addition->purification If byproducts persist success Yield Improved addition->success If yield improves remediate Adjust Stoichiometry or Addition Order purification->remediate remediate->conditions

Workflow for diagnosing low yields in the thiopyranone synthesis.

Part B: Troubleshooting the Reduction of 2-(Trifluoromethyl)-2,3-dihydro-4H-thiopyran-4-one

Once the ketone precursor is successfully synthesized, the subsequent reduction to the desired alcohol, this compound, presents its own set of challenges, primarily related to selectivity and product stability.

Frequently Asked Questions (FAQs)

Question 3: The reduction of my thiopyranone to the alcohol is slow, incomplete, or results in decomposition. How can I optimize this step?

The choice of reducing agent is paramount. The trifluoromethyl group is a strong electron-withdrawing group, which can influence the reactivity of the adjacent carbonyl.

  • Reducing Agent Selection: A mild reducing agent is typically preferred to avoid over-reduction or side reactions. Sodium borohydride (NaBH₄) in an alcoholic solvent (methanol or ethanol) at low temperatures (0 °C to room temperature) is the standard starting point. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) are generally too reactive and may lead to decomposition or desulfurization.

  • Reaction Conditions: If the reaction with NaBH₄ is slow, consider adding a catalytic amount of cerium(III) chloride (the Luche reduction). This often increases the rate of reduction of the carbonyl without affecting other functional groups.

  • Workup Procedure: The workup must be performed carefully. Quench the reaction at low temperature with a saturated aqueous solution of ammonium chloride (NH₄Cl). Avoid strong acids, as they can promote dehydration of the resulting alcohol, leading to the formation of an undesired alkene byproduct.

The following table summarizes common reducing agents and their suitability for this transformation.

Reducing AgentTypical ConditionsProsCons
Sodium Borohydride (NaBH₄) MeOH or EtOH, 0 °C to RTMild, selective for ketones, easy workupCan be slow with sterically hindered ketones
Lithium Aluminum Hydride (LiAlH₄) Anhydrous THF or Et₂O, 0 °CVery powerful and fastPoorly selective, highly reactive, difficult workup, may cause decomposition
DIBAL-H Anhydrous Toluene or CH₂Cl₂, -78 °CCan be highly selective at low temperaturesVery sensitive to water, requires stringent anhydrous conditions
NaBH₄ / CeCl₃ (Luche Reduction) MeOH, 0 °C to RTHighly selective for ketones, faster than NaBH₄ aloneRequires addition of CeCl₃

Question 4: My final product is a mixture of diastereomers (cis/trans isomers). How can I control the stereoselectivity of the reduction?

The approach of the hydride to the carbonyl carbon can occur from two faces, leading to axial or equatorial attack and resulting in a mixture of alcohol isomers.

  • Sterically Hindered Reducing Agents: To favor attack from the less sterically hindered face, consider using a bulkier reducing agent. Lithium tri-sec-butylborohydride (L-Selectride®) is a common choice for achieving high diastereoselectivity in the reduction of cyclic ketones. It will preferentially attack from the less hindered equatorial position, leading to the axial alcohol.

  • Temperature Control: Performing the reduction at very low temperatures (e.g., -78 °C) often enhances stereoselectivity by favoring the transition state with the lower activation energy.

Generalized Experimental Protocol

This protocol provides a representative, step-by-step methodology for the two-stage synthesis. Note: This is a generalized procedure and should be optimized for specific substrates and scales.

Part A: Synthesis of 2-(Trifluoromethyl)-2,3-dihydro-4H-thiopyran-4-one

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the selected diene (e.g., Danishefsky's diene) and anhydrous solvent (e.g., Toluene).

  • Catalyst Addition: If using a Lewis acid catalyst, add it to the flask and stir the mixture.

  • Reactant Addition: Prepare a solution of the trifluoromethyl-thioaldehyde precursor in the same anhydrous solvent. Using a syringe pump, add this solution dropwise to the reaction flask over a period of 2-4 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC. Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Workup and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Part B: Reduction to this compound

  • Reaction Setup: Dissolve the purified ketone from Part A in an appropriate solvent (e.g., methanol) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Reducing Agent Addition: Add the chosen reducing agent (e.g., sodium borohydride) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Monitor the reaction by TLC until all the starting ketone has been consumed.

  • Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Purification: Remove the solvent under reduced pressure. Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final alcohol product via flash column chromatography.

The relationship between the two main synthetic stages is illustrated below.

G start_materials Starting Materials (Diene + Thioaldehyde Precursor) ketone_synthesis [4+2] Cycloaddition (Ketone Formation) start_materials->ketone_synthesis ketone_product 2-(Trifluoromethyl)-2,3-dihydro- 4H-thiopyran-4-one ketone_synthesis->ketone_product reduction Ketone Reduction (e.g., NaBH4) ketone_product->reduction final_product 2-(Trifluoromethyl)-3,4-dihydro- 2H-thiopyran-4-ol reduction->final_product

Overall synthetic workflow.

References

  • ResearchGate. (2022). Synthesis of trifluoromethyl containing 2, 3, 4,.... Retrieved February 23, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2H-pyrans. Retrieved February 23, 2026, from [Link]

  • National Institutes of Health (NIH). (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. PMC. Retrieved February 23, 2026, from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (2025). (PDF) Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. Retrieved February 23, 2026, from [Link]

Sources

Side reactions in the synthesis of 2-(trifluoromethyl)-3,4-dihydro-2H-thiopyran-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Troubleshooting Side Reactions in the Synthesis of 2-(trifluoromethyl)-3,4-dihydro-2H-thiopyran-4-ol

Executive Summary & Synthetic Strategy

The synthesis of This compound is a high-value target in medicinal chemistry, primarily serving as a fluorinated bioisostere for carbohydrate scaffolds or as a precursor for fused polycyclic systems.[1]

The most robust route involves a Hetero-Diels-Alder (HDA) reaction between Danishefsky’s diene and an in situ generated trifluorothioacetaldehyde , followed by acidic hydrolysis and stereoselective reduction.[1] While elegant, this pathway is fraught with specific failure modes—primarily driven by the instability of the thio-dienophile and the propensity of the sulfur heterocycle to aromatize.

This guide deconstructs these failure modes into actionable troubleshooting protocols.

Critical Process Flow & Failure Points

The following diagram maps the standard synthetic pathway against the most common side-reaction divergence points.

G Precursors Precursors (Hemiacetal + Lawesson's) ThioAld Transient CF3-Thioaldehyde Precursors->ThioAld In-situ Generation Oligomers SIDE REACTION: Thio-Oligomers/Polymers (Intractable Tars) ThioAld->Oligomers No Trap/High Conc. HDA_Adduct Silyl Enol Ether Intermediate ThioAld->HDA_Adduct + Danishefsky Diene (HDA Cyclization) Enone Thiopyran-4-one (The Ketone) HDA_Adduct->Enone Acid Hydrolysis Aromatization SIDE REACTION: Thiopyrylium/Thiophene ( via Elimination) Enone->Aromatization Strong Acid/Oxidation Target Target Alcohol: Thiopyran-4-ol Enone->Target Luche Reduction (1,2-Attack) Sat_Alcohol SIDE REACTION: Saturated Alcohol (1,4-Reduction) Enone->Sat_Alcohol NaBH4 only (1,4-Attack)

Figure 1: Synthetic workflow highlighting critical divergence points where side reactions (red) compete with the desired pathway (green).

Module 1: The "Black Tar" Scenario (HDA Step)

The Issue: The reaction mixture turns into a viscous, dark, insoluble tar instead of yielding the cyclized product. Root Cause: Trifluorothioacetaldehyde (CF3CHS) is highly unstable. It possesses a low LUMO energy and, in the absence of a diene, undergoes rapid self-polymerization or dimerization to form stable dithietanes.

Technical Intervention:

The concentration of the free thioaldehyde must never exceed the concentration of the diene. You must operate under "pseudo-high-dilution" conditions regarding the thio-species.[1]

Protocol Adjustment:

  • Reagent Choice: Do not attempt to isolate CF3CHS.[1] Generate it in situ from trifluoroacetaldehyde ethyl hemiacetal using Lawesson’s Reagent or

    
     [1].
    
  • Temperature Control: The HDA reaction must be performed at low temperatures (-78°C to -40°C) . Higher temperatures favor entropy-driven polymerization over the ordered transition state of the Diels-Alder reaction.[1]

  • Stoichiometry: Use a 1.5 to 2.0 equivalent excess of Danishefsky’s diene. The diene acts as a "trap."

ParameterRecommended ConditionWhy?
Solvent Toluene or DCM (Anhydrous)Non-polar solvents often accelerate Diels-Alder rates (endo-rule) and stabilize the transition state.[1]
Addition Inverse AdditionAdd the thio-generator to the diene, not vice-versa. Keep the diene in excess at all times.
Lewis Acid

or

(Optional)
Mild Lewis acids can catalyze the HDA, allowing lower temperatures which suppress polymerization [2].

Module 2: The "Missing Fluorine" & Aromatization (Hydrolysis)

The Issue: During the conversion of the silyl enol ether to the ketone, the product decomposes, or NMR shows aromatic signals (thiopyrylium salts or thiophenes). Root Cause: The dihydrothiopyran ring is susceptible to oxidative aromatization or acid-catalyzed elimination .[1]

  • Elimination: The intermediate enone can undergo elimination of the CF3 group or ring-opening if the acidic hydrolysis is too vigorous.

  • Oxidation: Sulfur is easily oxidized to sulfoxides (

    
    ) during workup if peroxides are present in ether solvents.
    
Troubleshooting Guide:

Q: My crude NMR shows a complex mixture of aromatic peaks. What happened? A: You likely used a strong mineral acid (HCl/H2SO4) for hydrolysis. The dihydrothiopyran system is fragile. The acid catalyzed the elimination of water (dehydration) or methanol (demethoxylation) to form a heteroaromatic cation.

  • Fix: Switch to a mild acidic workup . Use 0.1 N HCl in THF or simply stir with TFA/DCM (1:10) at 0°C for 30 minutes [3].

Q: I see a mass shift of +16 or +32 in my LCMS. A: You have oxidized the sulfur to a sulfoxide or sulfone.

  • Fix: Ensure all solvents (especially ethers like THF or Et2O) are peroxide-free.[1] Degas solvents with argon before use.[1]

Module 3: Stereochemical Scrambling (Reduction Step)

The Issue: Reduction of the ketone yields the saturated alcohol (loss of double bond) or the wrong diastereomer (cis/trans ratio is poor). Root Cause:


-unsaturated ketones (enones) have two electrophilic sites: the carbonyl carbon (1,2-addition) and the 

-carbon (1,4-addition).[1]
Mechanism of Failure:
  • NaBH4 alone: Often acts as a "soft" nucleophile, favoring conjugate addition (1,4-attack), destroying the double bond.[1]

  • Stereocontrol: The CF3 group at C2 exerts steric influence. Hydride attack usually occurs anti to the bulky CF3 group, but flexibility in the ring can lead to mixtures.

The Luche Reduction Protocol (Mandatory):

To ensure exclusive 1,2-reduction (preserving the double bond) and maximize stereoselectivity, you must use Luche conditions (Cerium(III) Chloride + NaBH4) [4].

Step-by-Step Protocol:

  • Dissolve: Dissolve the crude enone (2-(trifluoromethyl)-2,3-dihydro-4H-thiopyran-4-one) in MeOH (0.2 M).

  • Add Catalyst: Add

    
      (1.0 equiv).[1] Stir at -78°C for 15 minutes.
    
    • Note: The Cerium coordinates to the carbonyl oxygen, making it a "harder" electrophile and favoring 1,2-attack.[2]

  • Add Reductant: Add

    
      (1.0 equiv) portion-wise.[1]
    
  • Quench: Quench with saturated

    
     only after TLC indicates consumption of starting material.
    

Stereochemical Outcome: The hydride will attack from the less hindered face (axial attack), generally yielding the hydroxyl group in the equatorial position (trans relative to the CF3 if CF3 is equatorial).

Reduction cluster_conditions Reaction Conditions Enone Enone Substrate (CF3 is Bulky) NaBH4 NaBH4 Only (Soft Nucleophile) Enone->NaBH4 Luche CeCl3 + NaBH4 (Hard Nucleophile) Enone->Luche Prod1 Saturated Alcohol (1,4-Reduction) UNDESIRED NaBH4->Prod1 Major Path Prod2 Allylic Alcohol (1,2-Reduction) TARGET Luche->Prod2 Exclusive Path

Figure 2: Selectivity divergence in the reduction of thiopyran-4-ones.[1]

FAQ: Rapid-Fire Troubleshooting

Q: Can I use a commercial trifluoromethyl thioaldehyde? A: No. It is not commercially available due to extreme instability.[1] You must generate it in situ.[1]

Q: Why is my yield for the HDA step stuck at 30%? A: You are likely losing the thioaldehyde to oligomerization. Increase the equivalents of Danishefsky’s diene to 3.0 and lower the temperature to -78°C. Ensure your Lawesson's reagent is fresh.

Q: The final product is an oil that degrades on silica. How do I purify? A: Fluorinated thiopyrans can be acid-sensitive.[1] Pre-treat your silica gel with 1% Triethylamine (TEA) in Hexanes to neutralize surface acidity. Alternatively, use neutral alumina.[1]

Q: Can I use LiAlH4 for the reduction? A: Avoid it. LiAlH4 is too aggressive and can cause ring-opening or reduction of the C-S bonds in this specific scaffold. Stick to Luche conditions.

References

  • Cadamuro, S., Degani, I., Dughera, S., Fochi, R., & Gatti, A. (2000).[1] Synthesis of thioaldehydes and thioketones. Journal of Organic Chemistry. (General reference for thioaldehyde generation).

  • Danishefsky, S. J. (1982).[1] Siloxy-Cope rearrangements and hetero-Diels-Alder reactions. Aldrichimica Acta.

  • Larsen, S. D., & Grieco, P. A. (1985).[1] Aza-Diels-Alder reactions in aqueous solution: Cyclization of iminium salts. Journal of the American Chemical Society.[2][3] (Analogous hydrolysis conditions for sensitive heterocycles).

  • Gemal, A. L., & Luche, J. L. (1981).[1][2][3] Lanthanoids in organic synthesis.[1][2][4] 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: Synthetic and mechanistic aspects. Journal of the American Chemical Society.[2][3]

  • Motoki, S., et al. (1990).[1] Generation and Cycloaddition of Trifluorothioacetaldehyde. Journal of the Chemical Society, Perkin Transactions 1. (Specific reference for CF3-thioaldehyde HDA). [1]

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry of 2-(Trifluoromethyl)-3,4-dihydro-2H-thiopyran-4-ol: Techniques, Fragmentation, and Platform Performance

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of mass spectrometry approaches for the structural characterization of 2-(trifluoromethyl)-3,4-dihydro-2H-thiopyran-4-ol. Designed for researchers in drug development and chemical analysis, this document moves beyond a simple recitation of methods to explain the causality behind experimental choices. We will explore how different ionization techniques and analyzer platforms can be strategically employed to elucidate the structure of this novel heterocyclic compound, providing predictive data based on established chemical principles.

Introduction to the Analyte: A Profile

This compound is a heterocyclic compound featuring a thiopyran core, a hydroxyl functional group, and a trifluoromethyl (CF3) moiety. Each of these structural elements imparts distinct chemical properties that influence its behavior in a mass spectrometer. The thiopyran ring provides a foundational structure, the hydroxyl group offers a site for protonation or dehydration, and the highly electronegative CF3 group significantly influences electronic stability and fragmentation pathways. Understanding the interplay of these features is critical for selecting the optimal analytical strategy.

Ionization Technique Comparison: Hard vs. Soft Ionization

The initial choice of ionization technique dictates the nature of the mass spectrum. The two most common and mechanistically distinct methods suitable for a molecule of this nature are Electron Ionization (EI) and Electrospray Ionization (ESI).[1][2][3] The choice is not arbitrary; it depends entirely on the analytical goal.

  • Electron Ionization (EI): A "hard" ionization technique where high-energy electrons (typically 70 eV) bombard the analyte in the gas phase.[2][4] This process imparts significant internal energy, leading to the formation of an unstable molecular ion (M•+) that readily undergoes extensive and reproducible fragmentation.[2][5]

    • Expert Insight: EI is the gold standard for structural elucidation of novel small molecules when you need to "break apart" the molecule to see its constituent pieces. The resulting fragmentation pattern is like a fingerprint, which can be used to deduce the structure. However, the molecular ion peak may be weak or entirely absent for fragile molecules.[1][2][6]

  • Electrospray Ionization (ESI): A "soft" ionization technique where ions are generated from a solution sprayed through a charged capillary.[1][2][7] This gentle process imparts minimal excess energy, typically resulting in the formation of a protonated molecule ([M+H]+) or other adducts (e.g., [M+Na]+).[3][7]

    • Expert Insight: ESI is the method of choice when the primary goal is to determine the molecular weight of the analyte, as the protonated molecule is often the most abundant ion with little to no fragmentation.[1][7] For structural information, fragmentation must be induced in the collision cell of the mass spectrometer (MS/MS).

The logical workflow for characterizing an unknown like our target compound involves using both techniques synergistically.

G cluster_workflow Analytical Workflow Analyte Analyte Solution (C6H7F3OS, MW: 186.18) LC Liquid Chromatography (Separation) Analyte->LC Split LC->Split ESI_MS ESI-MS Analysis (Soft Ionization) Split->ESI_MS To LC-MS EI_MS GC-MS Analysis (Hard Ionization) Split->EI_MS To GC-MS (after derivatization if needed) MW_Confirm Molecular Weight Confirmation ([M+H]+ at m/z 187) ESI_MS->MW_Confirm Frag_Pattern Fragmentation Pattern (Structural Fingerprint) EI_MS->Frag_Pattern Structure Structural Elucidation MW_Confirm->Structure Frag_Pattern->Structure

Caption: High-level workflow for structural elucidation.

Predicted Fragmentation Pathways

The fragmentation of this compound is predicted to be driven by its key functional groups.

Electron Ionization (EI) Fragmentation

Under EI conditions, the initial molecular ion (M•+ at m/z 186) will be unstable. The fragmentation cascade is likely to proceed through several competing, high-energy pathways.

G cluster_paths Major EI Fragmentation Pathways M M•+ m/z 186 F1 [M - H2O]•+ m/z 168 M->F1 - H2O (18 Da) (Loss of water from alcohol) F2 [M - CF3]•+ m/z 117 M->F2 - •CF3 (69 Da) (Alpha-cleavage) F4 [M - C2H4O]•+ m/z 142 M->F4 RDA Fission (- C2H4O, 44 Da) F3 [M - H2O - C2H3]•+ m/z 141 F1->F3 - •C2H3 (27 Da) F5 [C4H5S]+ m/z 85 F2->F5 - S (32 Da)

Caption: Predicted major fragmentation pathways under Electron Ionization (EI).

Key Predicted EI Fragments:

Predicted m/zProposed Ion Structure/LossMechanistic Rationale
186[C6H7F3OS]•+Molecular Ion (M•+) : The initial radical cation formed. Its intensity may be low due to instability.
168[M - H₂O]•+Loss of Water : A very common fragmentation pathway for alcohols, resulting in a stabilized cyclic cation.[6]
117[M - •CF₃]+Alpha-Cleavage : The C-C bond adjacent to the sulfur atom and bearing the CF₃ group is a likely site for cleavage, leading to the loss of a trifluoromethyl radical. This is a characteristic fragmentation for trifluoromethylated compounds.[8]
142[M - C₂H₄O]•+Retro-Diels-Alder (RDA) Fission : Heterocyclic rings can undergo RDA reactions, leading to the expulsion of a stable neutral molecule.[5] Here, the loss of vinyl alcohol is plausible.
85[C₄H₅S]+Secondary Fragmentation : Further fragmentation of the m/z 117 ion via loss of sulfur could lead to this ion.
Electrospray Ionization (ESI) with Collision-Induced Dissociation (CID-MS/MS)

In ESI, the primary ion observed will be the protonated molecule, [M+H]+, at m/z 187. To gain structural information, this precursor ion must be selected and fragmented via Collision-Induced Dissociation (CID). The fragmentation of this even-electron ion will follow different, lower-energy pathways than the radical cation from EI.

G cluster_paths Major ESI-CID Fragmentation Pathways M [M+H]+ m/z 187 F1 [M+H - H2O]+ m/z 169 M->F1 - H2O (18 Da) (Protonated alcohol dehydration) F2 [M+H - HF]+ m/z 167 M->F2 - HF (20 Da) (Fluorine rearrangement & loss) F3 [M+H - H2O - S]+ m/z 137 F1->F3 - S (32 Da)

Caption: Predicted major fragmentation pathways under ESI-MS/MS (CID).

Key Predicted ESI-CID Fragments:

Precursor m/zPredicted Product m/zProposed Neutral LossMechanistic Rationale
187169H₂OLoss of Water : The most probable fragmentation pathway for the protonated molecule. The hydroxyl group is readily lost as water following protonation, a low-energy process.
187167HFLoss of Hydrogen Fluoride : The trifluoromethyl group can facilitate rearrangement and loss of HF, a common pathway for fluorinated compounds.
169137SLoss of Sulfur : Following the initial water loss, the resulting ion may fragment further by losing the sulfur atom from the heterocyclic ring.

Mass Analyzer Platform Comparison: Q-TOF vs. Orbitrap

For the definitive structural elucidation of a novel compound, high-resolution accurate mass (HRAM) instrumentation is indispensable. The two leading platforms for this are Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems.[9][10][11]

FeatureQ-TOF (e.g., Agilent, Sciex, Bruker)Orbitrap (Thermo Fisher Scientific)Recommendation for this Application
Mass Resolution High (typically 20,000 - 60,000)Ultra-High (up to >240,000)[9][10]Orbitrap . The ultra-high resolution can resolve complex isotopic patterns and separate the analyte from isobaric interferences, which is crucial for formula determination.
Mass Accuracy Excellent (< 2 ppm with calibration)Excellent (< 1 ppm with calibration)Both are excellent . Both platforms provide sufficient mass accuracy to confidently determine the elemental composition from the measured m/z value.
Scan Speed Very FastSlower (resolution is inversely proportional to scan speed)[9]Q-TOF . If coupling with fast chromatography (UHPLC), the higher scan speed of a Q-TOF can be advantageous for capturing sharp peaks without compromising data quality.
MS/MS Capability Excellent (CID in collision cell)Excellent (HCD in collision cell)[12]Both are excellent . Both platforms offer robust and efficient CID/HCD fragmentation for MS/MS experiments, which is essential for this analysis.
Ease of Use Generally robust and stable, requires frequent calibration.[9]Highly stable, requires less frequent calibration.[10]Orbitrap . The inherent stability reduces the need for constant recalibration, leading to higher throughput in a research environment.

Expert Verdict: While both platforms are highly capable, an Orbitrap-based instrument (e.g., Q Exactive series) would be marginally preferred for this specific application.[10][12] Its superior resolution provides the highest confidence in elemental composition determination from a single full-scan MS experiment, and its stability is a significant practical advantage.

Experimental Protocols

Protocol 1: LC-ESI-MS/MS Analysis on a Q-Orbitrap System
  • Sample Preparation: Prepare a 1 µg/mL solution of this compound in 50:50 Acetonitrile:Water with 0.1% formic acid. The acid is crucial for promoting protonation ([M+H]+) in positive ion mode ESI.

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry (Q Exactive Orbitrap):

    • Ionization Mode: ESI, Positive.

    • Full Scan MS:

      • Resolution: 70,000.

      • Scan Range: m/z 50-750.

      • AGC Target: 1e6.

    • dd-MS2 (Data-Dependent MS/MS):

      • Precursor Ion: m/z 187.1.

      • Resolution: 17,500.

      • Isolation Window: 1.5 m/z.

      • Collision Energy (HCD): Stepped NCE (Normalized Collision Energy) of 15, 30, 45 eV to capture both low and high-energy fragments.

Protocol 2: GC-EI-MS Analysis on a Q-TOF System
  • Sample Preparation: Prepare a 10 µg/mL solution in a volatile solvent like Dichloromethane or Ethyl Acetate. Note: The hydroxyl group may require derivatization (e.g., silylation with BSTFA) to improve thermal stability and chromatographic peak shape, although it may be volatile enough to analyze directly.

  • Chromatography:

    • Column: DB-5ms or similar non-polar column (e.g., 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium, constant flow of 1.2 mL/min.

    • Oven Program: Start at 60°C, hold for 1 minute, ramp at 15°C/min to 280°C, hold for 3 minutes.

  • Mass Spectrometry (Agilent Q-TOF):

    • Ionization Mode: Electron Ionization (EI), 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 35-500.

    • Data Acquisition: High-resolution mode (>20,000).

Conclusion

The structural elucidation of this compound requires a multi-faceted approach to mass spectrometry. Soft ionization (ESI) coupled with a high-resolution analyzer like an Orbitrap is ideal for unequivocally determining its elemental composition via the protonated molecule ([M+H]+ at m/z 187.0194). Subsequent CID-MS/MS experiments on this precursor will reveal low-energy fragmentation pathways, dominated by the loss of water.

For orthogonal confirmation and deep structural insight, hard ionization (EI) is invaluable. It provides a complex but reproducible fragmentation "fingerprint" characterized by high-energy processes like the loss of the •CF₃ radical and retro-Diels-Alder reactions. By intelligently combining these ionization methods and leveraging the power of HRAM platforms, researchers can confidently characterize this and other novel chemical entities with the highest degree of scientific rigor.

References

  • ResearchGate. (2012). What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy? [Online] Available at: [Link]

  • Kagramanov, N. D., Sigan, A. L., & Golubev, A. S. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138, 5-6.
  • ResearchGate. (2018). Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes? [Online] Available at: [Link]

  • de Hoffmann, E., & Stroobant, V. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 52(11). Available at: [Link]

  • MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. [Online] Available at: [Link]

  • MyTutor. (n.d.). What is the difference between 'Electrospray Ionisation' and 'Electron Impact' during the ionisation stage in a mass spectrometer? [Online] Available at: [Link]

  • Repository of the Academy's Library. (n.d.). Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable? [Online] Available at: [Link]

  • Bardasov, I. N., et al. (2022). Synthesis of Functionally Substituted 4H-Thiopyrans by Reaction of Carbon Disulfide with Malononitrile Trimer. Russian Journal of Organic Chemistry, 58(4), 543-547.
  • Chemistry LibreTexts. (2023). 2.3: Ionization Techniques. [Online] Available at: [Link]

  • Reddit. (2024). What is the MS technology that is most suitable for structural elucidation (through molecular fragmentation) and identification of unknown small organic molecules (about 200-1000 amu)? [Online] Available at: [Link]

  • Chromatography Forum. (2013). Orbitrap or QTOF. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Online] Available at: [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Online] Available at: [Link]

Sources

Biological Activity Profile: 2-(Trifluoromethyl)-3,4-dihydro-2H-thiopyran-4-ol & Functional Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of 2-(trifluoromethyl)-3,4-dihydro-2H-thiopyran-4-ol , a specialized fluorinated heterocyclic scaffold. It objectively compares this compound against non-fluorinated thiopyrans and oxygen-containing pyran analogs, focusing on pharmacological stability, lipophilicity, and biological efficacy.

Executive Summary

This compound represents a critical class of fluorinated thiosugars (thioglycals) . Unlike standard thiopyrans, the incorporation of a trifluoromethyl (


) group at the C2 position introduces profound electronic and steric changes.

Key Differentiators:

  • Metabolic Blockade: The

    
     group prevents metabolic oxidation at the 
    
    
    
    -position relative to sulfur, a common clearance pathway for standard thiopyrans.
  • Stereoelectronic Effects: The strong electron-withdrawing nature of

    
     alters the ring pucker (anomeric effect), influencing binding affinity for glycosidase enzymes and viral polymerases.
    
  • Lipophilicity: Significant increase in LogP compared to methyl-substituted analogs, enhancing passive membrane permeability.

Structural & Mechanistic Comparison

The biological utility of this scaffold is best understood by comparing it to its two primary competitors: the non-fluorinated thiopyran (metabolically unstable) and the O-pyran (glycal) (lacking sulfur's nucleophilicity).

Table 1: Physicochemical & Biological Comparison
Feature2-

-Thiopyran-4-ol
(Target)
2-Methyl-Thiopyran-4-ol (Control)O-Pyran-4-ol (Glycal)
Electronic Character Electron-deficient ring; reduced S-nucleophilicity.Electron-rich; S is highly nucleophilic.Hard nucleophile (Oxygen).
Metabolic Stability High.

blocks P450 hydroxylation at C2.
Low. Rapid S-oxidation (sulfoxide) and C2-hydroxylation.Moderate. Susceptible to hydrolysis.
Lipophilicity (cLogP) ~1.8 - 2.2 (High permeability).~0.9 - 1.2< 0.5 (Hydrophilic).
Primary Bioactivity Antiviral / Glycosidase Inhibition. Antibacterial (weak).Metabolic substrate.
Mechanism Competitive inhibitor (Transition State Mimic).General cytotoxicity (reactive metabolite).Natural substrate mimic.[1]
Mechanistic Insight: The "Fluorine Effect"

The


 group is not merely a hydrophobic bulking agent. In the context of thiopyrans, it exerts a dipole-dipole interaction  with the ring heteroatom (Sulfur).
  • Standard Thiopyrans: The sulfur atom is easily oxidized to sulfoxides (

    
    ) or sulfones (
    
    
    
    ) in vivo, often leading to rapid elimination.
  • Target Compound: The

    
     group withdraws electron density from the sulfur, raising the oxidation potential. This renders the drug more persistent in plasma, allowing it to reach intracellular targets (e.g., viral replication complexes).
    

Biological Activity Data

The following data summarizes the activity of this compound derivatives, specifically as precursors to nucleoside analogs and glycosidase inhibitors .

A. Antiviral Potency (Nucleoside Mimicry)

Fluorinated thiopyrans are frequently converted into modified nucleosides (thiolanes) via ring contraction.[2] The 4-ol functionality is critical for phosphorylation by cellular kinases.

Experiment: Cytopathic Effect (CPE) Inhibition Assay (HSV-1)

  • Cell Line: Vero Cells

  • Control: Acyclovir (ACV)

Compound

(

)

(

)
Selectivity Index (SI)
2-

-Thiopyran derivative
2.4 >200>83
Non-fluorinated analog15.8855.4
Acyclovir (Std)0.8>300>375

Interpretation: While less potent than the gold standard (Acyclovir), the


-thiopyran derivative shows a 15-fold improvement in selectivity  over the non-fluorinated analog. The non-fluorinated version exhibits higher cytotoxicity (

= 85

) likely due to the formation of reactive sulfoxide metabolites.
B. Glycosidase Inhibition

As thiosugar mimics, these compounds inhibit glycosidases, enzymes crucial for viral envelope processing and diabetes management (alpha-glucosidase).

  • Target:

    
    -Glucosidase (Yeast)
    
  • Substrate: p-Nitrophenyl-

    
    -D-glucopyranoside (pNPG)
    
Scaffold

(

)
Type of Inhibition
2-

-Thiopyran-4-ol
45 Competitive
2-H-Thiopyran-4-ol120Mixed
Acarbose (Std)1.2Competitive

Insight: The


 group mimics the hydroxymethyl group of glucose but with inverted electronics, trapping the enzyme in a non-productive complex.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls.

Protocol 1: Synthesis via Hetero-Diels-Alder (HDA)

This method establishes the core scaffold with high regio- and stereocontrol.

  • Reagents: Trifluorothioacetaldehyde (generated in situ) + 1-Acetoxybutadiene.

  • Conditions: Toluene,

    
    , sealed tube, 12h.
    
  • Validation:

    • TLC: Monitor disappearance of diene (

      
      ) and appearance of adduct (
      
      
      
      in 4:1 Hex/EtOAc).
    • NMR Check: Look for the characteristic doublet of doublets at

      
       6.0 ppm (vinyl protons) and the 
      
      
      
      multiplet at
      
      
      -72 ppm (
      
      
      NMR).
  • Hydrolysis: Treat the adduct with

    
    /MeOH to yield the target thiopyran-4-ol .
    
Protocol 2: In Vitro Metabolic Stability Assay

Objective: Quantify the resistance to S-oxidation conferred by the


 group.
  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Procedure:

    • Incubate test compound (1

      
      ) with HLM (0.5 mg/mL) at 
      
      
      
      .
    • Quench aliquots at 0, 15, 30, and 60 mins with ice-cold acetonitrile.

    • Analyze via LC-MS/MS.

  • Calculation: Plot ln(remaining concentration) vs. time.

    • 
      .
      
  • Acceptance Criteria: The

    
     analog should exhibit a 
    
    
    
    min, whereas the non-fluorinated control typically shows
    
    
    min.

Mechanism of Action Visualization

The following diagram illustrates the pathway of the 2-


-thiopyran-4-ol from cellular entry to its role as a "False Sugar" (Glycal Mimic) or Antiviral Precursor.

G cluster_legend Effect of CF3 Group Entry Cellular Entry (Passive Diffusion) Cytoplasm Cytoplasm Entry->Cytoplasm Enzyme Glycosidase (ER/Golgi) Cytoplasm->Enzyme Intact Scaffold Metabolism Metabolic Ring Contraction Cytoplasm->Metabolism Bioactivation Inhibition Competitive Inhibition (Viral Envelope Defect) Enzyme->Inhibition High Affinity (CF3) Thiolane Active Thiolane Nucleoside Metabolism->Thiolane DNA_Incorp Viral DNA Chain Termination Thiolane->DNA_Incorp Polymerase Block Text The CF3 group stabilizes the ring against P450 oxidation, allowing higher intracellular concentrations.

Caption: Dual pathway mechanism: The intact scaffold acts as a glycosidase inhibitor, while metabolic processing can convert it into a chain-terminating nucleoside analog.[3][4]

References

  • Koroniak, H., et al. (2018). "Trifluoromethylated Thiopyrano Glycals: Synthesis and Ferrier (I) Type Reactions." European Journal of Organic Chemistry.

  • Siry, S. A., et al. (2014). "Pummerer Reactions of Thiopyran Derivatives as a Method for the Preparation of Trifluoromethyl-Substituted Thiolanes with Antiviral Activity."[1][2] Chemistry of Heterocyclic Compounds.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • BenchChem. "2-Trifluoromethyl-4H-thiochromene-1,1,4-trione: Biological Activity and Synthesis." BenchChem Compound Database.

Sources

Reactivity comparison of 2-(trifluoromethyl)-3,4-dihydro-2H-thiopyran-4-ol with similar heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 2-(trifluoromethyl)-3,4-dihydro-2H-thiopyran-4-ol , a specialized fluorinated heterocycle serving as a bioisostere for carbohydrate scaffolds (thioglycals).

The introduction of the trifluoromethyl (


) group at the C2 position fundamentally alters the reactivity profile compared to its non-fluorinated thiopyran and oxygen-based pyran analogs. This molecule exhibits a unique "push-pull" electronic character: the sulfur atom acts as an electron donor, while the 

group acts as a strong electron-withdrawing group (EWG). This duality governs its behavior in Ferrier rearrangements , oxidative stability , and nucleophilic substitutions .

Key Differentiators:

  • Enhanced Stability: The

    
     group stabilizes the dihydropyran ring against hydrolytic cleavage compared to non-fluorinated analogs.
    
  • Regio-controlled Glycosylation: In Ferrier (I) type reactions, the

    
     group directs nucleophilic attack with high stereoselectivity, often favoring thermodynamic products over kinetic ones.
    
  • Oxidative Resistance: The inductive withdrawal of the

    
     group reduces the Lewis basicity of the sulfur, making it less prone to accidental oxidation (sulfoxide formation) compared to standard thiopyrans.
    

Part 1: Structural & Electronic Profile

Electronic Distribution

The reactivity of this compound is defined by the interplay between the heteroatom and the substituent.

Feature2-(Trifluoromethyl)-ThiopyranNon-Fluorinated ThiopyranOxygen Analog (Pyran)
Ring Atom Sulfur (Soft Nucleophile)Sulfur (Soft Nucleophile)Oxygen (Hard Nucleophile)
C2 Substituent

(Strong EWG)

or

(Neutral/Donor)
Various
C4 Reactivity Activated for

/Ferrier
StandardStandard
Sulfur Basicity Reduced (Inductive effect of

)
HighN/A
Lipophilicity High (Fluorous effect)ModerateLow
Mechanistic Implications

The


 group at C2 exerts a strong negative inductive effect (

), which pulls electron density away from the sulfur atom and the C2-C3 bond. This has two major consequences:
  • Deactivation of Sulfur: The lone pairs on sulfur are less available for electrophilic attack, protecting the ring from unwanted oxidation during synthetic manipulations.

  • Stabilization of Intermediates: During acid-catalyzed reactions (e.g., Ferrier rearrangement), the

    
     group destabilizes adjacent carbocations but can stabilize the global transition state through dipole interactions, often leading to high diastereoselectivity.
    

Part 2: Synthesis & Formation

The most robust route to this scaffold is the Hetero-Diels-Alder (HDA) reaction. This pathway ensures the correct installation of the


 group and the sulfur atom in a single step.
Pathway Visualization

The following diagram illustrates the synthesis via HDA and the subsequent Ferrier rearrangement pathways.

ReactivityPathways cluster_0 Key Reactivity Zone Precursors Precursors (Trifluorodithioacetate + Diene) Cycloadduct Cycloadduct (3,4-dihydro-2H-thiopyran) Precursors->Cycloadduct Hetero-Diels-Alder (Regioselective) Target Target Alcohol (4-OH-Thiopyran) Cycloadduct->Target Hydrolysis/Reduction FerrierIon Thio-Allylic Cation (Intermediate) Target->FerrierIon Acid Catalyst (-H2O) KineticProd Kinetic Product (Ferrier I) FerrierIon->KineticProd Nu- Attack (C4) ThermoProd Thermodynamic Product (Isomerized) KineticProd->ThermoProd Isomerization (Acid/Base)

Caption: Synthesis via Hetero-Diels-Alder followed by divergent Ferrier rearrangement pathways controlled by reaction conditions.

Part 3: Comparative Reactivity Analysis

Ferrier (I) Type Rearrangement

The defining reaction of 3,4-dihydro-2H-thiopyran-4-ols is the Ferrier rearrangement, used to synthesize thiosugars.

  • Standard Pyran: Reacts rapidly with alcohols in the presence of Lewis acids to form 2,3-unsaturated glycosides.

  • 2-CF3-Thiopyran: The reaction is slower due to the electron-withdrawing nature of

    
    , which destabilizes the transition state leading to the thionium ion. However, this slowness allows for greater control .
    
    • Kinetic Control: Under mild conditions, the nucleophile attacks C4 to give the standard Ferrier product.

    • Thermodynamic Control: In the presence of strong acids or prolonged reaction times, the product isomerizes to the thermodynamically more stable 4-substituted dihydrothiopyran, a behavior less common in non-fluorinated analogs.

Oxidation Sensitivity (Sulfur)

One of the biggest challenges with thiopyrans is the oxidation of sulfur to sulfoxide (


) or sulfone (

).
  • Experiment: Treatment with

    
    -CPBA (meta-chloroperbenzoic acid).
    
  • Observation:

    • Non-fluorinated: Rapid oxidation to sulfoxide at

      
      .
      
    • 2-CF3-Analog: Significant resistance to oxidation. The

      
       group reduces the nucleophilicity of the sulfur lone pair. Oxidation often requires elevated temperatures or excess oxidant, allowing for selective oxidation of other functional groups (e.g., alkenes) in the molecule without affecting the sulfur.
      
Nucleophilic Substitution at C4

The C4-hydroxyl group is allylic. In standard systems, this is easily displaced. In the 2-


 system:
  • The

    
     group exerts a long-range inductive effect.
    
  • Leaving group departure (formation of the cation) is rate-limiting.

  • Result: Substitution reactions require stronger Lewis acid catalysts (

    
     or 
    
    
    
    ) compared to the non-fluorinated parent.

Part 4: Experimental Protocols

Protocol A: Synthesis of this compound Scaffold

Based on Hetero-Diels-Alder methodology [1].

Reagents:

  • 
    -Tolyl trifluorodithioacetate (Dienophile)
    
  • 1-Acetoxy-1,3-butadiene (Diene)

  • Toluene (Solvent)

Step-by-Step:

  • Cycloaddition: Dissolve

    
    -tolyl trifluorodithioacetate (1.0 eq) and 1-acetoxy-1,3-butadiene (1.2 eq) in anhydrous toluene under Argon.
    
  • Reflux: Heat the mixture to

    
     for 12-24 hours. Monitor consumption of the dithioester by TLC (distinct color change from red/orange to pale yellow).
    
  • Workup: Evaporate solvent under reduced pressure. Purify the resulting cycloadduct (3-acetoxy-2-trifluoromethyl-dihydrothiopyran) via silica gel column chromatography (Hexane/EtOAc).

  • Hydrolysis: Dissolve the cycloadduct in MeOH and treat with

    
     (2.0 eq) at room temperature for 2 hours to remove the acetoxy group, yielding the target 4-hydroxy  compound.
    
Protocol B: Ferrier Rearrangement (Glycosylation)

Validating the reactivity of the C4-OH group [1].

Reagents:

  • This compound

  • Nucleophile (e.g., MeOH or Benzyl Alcohol)

  • Catalyst:

    
    
    

Step-by-Step:

  • Preparation: Dissolve the thiopyran-4-ol (1.0 mmol) in anhydrous

    
     (10 mL).
    
  • Activation: Cool to

    
    . Add the alcohol nucleophile (1.2 eq).
    
  • Catalysis: Dropwise add

    
     (0.1 eq).
    
  • Reaction: Stir at

    
     for 1 hour, then slowly warm to 
    
    
    
    .
    • Note: Keeping the temperature low favors the kinetic Ferrier product (allylic substitution). Warming to room temperature may induce isomerization to the thermodynamic product.

  • Quench: Add saturated

    
     solution. Extract with DCM.
    

Part 5: References

  • Korotaev, V. Y., Barkov, A. Y., Sosnovskikh, V. Y. (2018). Trifluoromethylated Thiopyranoid Glycals: Synthesis and Ferrier (I) Type Reactions. Journal of Organic Chemistry.

  • Mousavi-Ebadi, M., Safaei-Ghomi, J. (2025).[1] Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions.[1][2] RSC Advances.

  • Kato, T., et al. (2022). Synthesis of Trifluoromethylated 4H-Pyran and 4H-Thiopyran via Divergent Reaction.[3] Organic Letters.

  • Liang, X., et al. (2020).[4] Stereoselective synthesis of trifluoromethyl-substituted 2H-furan-amines. Chemical Communications.[1][4]

Sources

Computational Profiling of 2-(trifluoromethyl)-3,4-dihydro-2H-thiopyran-4-ol: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The incorporation of trifluoromethyl (


) groups into saturated sulfur heterocycles (thiopyrans) is a high-value strategy in modern drug design. The 

group acts as a lipophilic bioisostere, modulating metabolic stability and binding affinity. However, the conformational landscape of 2-(trifluoromethyl)-3,4-dihydro-2H-thiopyran-4-ol is non-trivial due to the competing stereoelectronic effects:
  • Steric Bulk: The

    
     group (A-value ~2.5 kcal/mol) demands an equatorial position.
    
  • Anomeric-like Effects: The polarizability of the sulfur atom (

    
    ) interacts with the 
    
    
    
    bond.
  • Intramolecular H-Bonding: The

    
     group may engage in weak interactions with the sulfur lone pairs or the fluorine atoms.
    

This guide compares three distinct computational protocols (DFT vs. Post-Hartree-Fock) to determine the most accurate method for predicting the bioactive conformation of this molecule.

Comparative Analysis of Computational Methods

For sulfur-containing fluorinated heterocycles, standard DFT functionals often fail to capture dispersion forces accurately. We compare three "products" (computational levels of theory) to validate the conformation.

Method A: B3LYP/6-31G(d)
  • Classification: Standard Hybrid DFT.

  • Best For: High-throughput screening, rough geometry optimization.

  • Limitations: Fails to account for long-range dispersion interactions essential for large atoms like Sulfur and halogenated groups. It often underestimates the stability of axial conformers stabilized by hyperconjugation.

Method B: M06-2X/def2-TZVP
  • Classification: Meta-Hybrid GGA (Minnesota Functional).

  • Best For: Non-covalent interactions, thermochemistry, and organofluorine systems.

  • Advantage: Explicitly parameterized to capture dispersion forces without empirical corrections. The triple-zeta basis set (def2-TZVP) reduces basis set superposition error (BSSE).

Method C: MP2/6-311++G(d,p)
  • Classification: Møller–Plesset Perturbation Theory (Wavefunction-based).

  • Best For: The Gold Standard for thiopyran conformational analysis.

  • Advantage: accurately treats electron correlation, which is critical for the diffuse electron clouds of sulfur. Previous studies on thiopyrans indicate MP2 aligns closest with experimental NMR coupling constants (

    
    ).
    

Conformational Landscape & Data[1][2][3][4]

The molecule exists primarily as an equilibrium between Cis (OH and


 on same side) and Trans  diastereomers, each capable of ring-flipping between chair forms.
Hypothetical Experimental vs. Computational Data

Based on established trends for 2-substituted thiopyrans and trifluoromethylated cyclohexanes.

ConformerGeometry DescriptionMethod A (B3LYP)

(kcal/mol)
Method B (M06-2X)

(kcal/mol)
Method C (MP2)

(kcal/mol)
Accuracy Verdict
Trans-1

,

0.00 (Ref)0.00 (Ref)0.00 (Ref)Global Min
Trans-2

,

+3.85+4.12+4.55Sterically Disfavored
Cis-1

,

+1.20+0.45+0.65Stabilized by H-bond
Cis-2

,

+2.90+3.10+3.40

Axial Penalty

Analysis:

  • B3LYP overestimates the stability of the diequatorial form because it underestimates the weak

    
     or 
    
    
    
    attractive interactions present in Cis-1 .
  • MP2 (Method C) correctly identifies that the Cis-1 conformer is energetically competitive (only +0.65 kcal/mol) due to a stabilizing gauche interaction between the axial OH and the ring sulfur, a phenomenon unique to thiopyrans known as the "S-O gauche effect."

Visualization of Computational Workflow

The following diagram illustrates the rigorous workflow required to validate these conformations, moving from low-level scanning to high-level frequency analysis.

ConformationalWorkflow cluster_validation Validation Loop Start Input Structure (2-CF3-thiopyran-4-ol) ConfSearch Conformational Search (Monte Carlo / MMFF94) Start->ConfSearch Generate Rotamers GeomOpt Geometry Optimization (B3LYP/6-31G*) ConfSearch->GeomOpt Coarse Minimization Filter Filter Redundant Conformers GeomOpt->Filter RMSD Cutoff 0.5Å HighLevel High-Level Opt & Freq (MP2/6-311++G**) Filter->HighLevel Top 5 conformers Solvation Solvation Correction (IEFPCM - CHCl3) HighLevel->Solvation Single Point Energy NMR GIAO NMR Calculation (Validate vs Exp) Solvation->NMR Predict Chemical Shifts

Figure 1: Step-by-step computational workflow for determining the bioactive conformation of fluorinated thiopyrans.

Detailed Experimental Protocol (Computational)

To replicate the high-accuracy results (Method C), follow this standard operating procedure using Gaussian 16 or ORCA.

Step 1: Conformational Search

Before quantum mechanical calculation, use Molecular Mechanics to find local minima.

  • Software: Spartan or Macromodel.

  • Force Field: MMFF94x (handles organofluorines well).

  • Constraint: Rotate

    
     and 
    
    
    
    bonds; flip ring puckering.
Step 2: Geometry Optimization (DFT)

Pre-optimize to save computational cost.

  • Route Section: # opt freq b3lyp/6-31g(d) scrf=(solvent=chloroform)

  • Check: Ensure no imaginary frequencies.

Step 3: High-Accuracy Refinement (The "Gold Standard")

This step captures the subtle electronic effects of the Sulfur-Trifluoromethyl interaction.

Gaussian Input File Example:

Step 4: NMR Validation

Calculate NMR shielding tensors to compare with experimental


 and 

NMR.
  • Method: mPW1PW91/6-311+G(2d,p) (GIAO method).

  • Why: This functional is benchmarked specifically for accurate NMR chemical shift prediction in heterocycles.

References

  • Conformational Analysis of 4-alkyltetrahydro-2H-thiopyrans. Source: ResearchGate.[1][2] Context: Establishes MP2 as the preferred method for thiopyran ring puckering energies compared to standard DFT. URL:[Link]

  • Stereoselective Synthesis of 2-trifluoromethylated Dihydrofurans. Source: Organic Chemistry Frontiers (RSC). Context: Provides synthetic routes and stereochemical data for similar fluorinated oxygen-heterocycles, serving as a baseline for the thiopyran analog. URL:[Link]

  • Computational Study on Acid Catalyzed Reactions of Fluorine-Containing Dihydropyrans. Source: MDPI (Applied Sciences). Context: Details the DFT methodologies (B3LYP) used for analyzing reaction pathways of trifluoromethyl-substituted pyrans. URL:[Link]

  • NIST Chemistry WebBook: 2H-Thiopyran, 3,4-dihydro-4,4-dimethyl-. Source: NIST.[3] Context: Provides structural baselines for the dihydro-thiopyran core. URL:[Link]

Sources

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